6-Chloro-2-iodopyridin-3-amine
Description
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Properties
IUPAC Name |
6-chloro-2-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPAZQRTFHRMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-2-iodopyridin-3-amine (CAS: 400777-06-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloro-2-iodopyridin-3-amine, a key building block in modern medicinal chemistry and organic synthesis. The document details its chemical properties, a validated synthesis protocol, applications in drug discovery, and methods for analytical monitoring.
Compound Properties and Specifications
This compound is a halogenated pyridine derivative valued for its utility as a versatile intermediate.[1] Its structure allows for selective functionalization, making it a valuable component in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other biologically active compounds.[2] The chlorine and iodine substituents influence its electronic properties and reactivity, enabling its use in various cross-coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 400777-06-2 | [3][4] |
| Molecular Formula | C₅H₄ClIN₂ | [3][4] |
| Molecular Weight | 254.46 g/mol | [3][4] |
| Appearance | Solid | [5] |
| Boiling Point | 359.4°C at 760 mmHg | [2][4] |
| Density | 2.139 g/cm³ | [4] |
| Flash Point | 171.1°C | [4] |
| Storage Conditions | 2-8°C, under inert atmosphere | [6] |
| Purity | Typically ≥95-98% |[3][7] |
Synthesis Protocol
The synthesis of this compound is commonly achieved through the direct iodination of 6-chloropyridin-3-amine.
Experimental Protocol: Iodination of 6-chloropyridin-3-amine
This protocol details the synthesis of this compound from 6-chloropyridin-3-amine.[8]
Materials:
-
6-chloropyridin-3-amine (10.0 g, 77.8 mmol)
-
Silver sulfate (12.1 g, 38.9 mmol)
-
Iodine (23.7 g, 93.4 mmol)
-
Ethanol (150 mL)
-
Water (100 mL)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a solution of 6-chloropyridin-3-amine (10.0 g, 77.8 mmol) in ethanol (150 mL), sequentially add silver sulfate (12.1 g, 38.9 mmol) and iodine (23.7 g, 93.4 mmol).[8]
-
Stir the reaction mixture at 20°C overnight.[8]
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[8]
-
Add water (100 mL) and ethyl acetate (200 mL) to the residue and separate the organic layer.[8]
-
Extract the aqueous layer three times with ethyl acetate (100 mL each).[8]
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (7:1) eluent to afford the final product.[8]
Results:
-
Yield: 17.1 g (86%)[8]
-
¹H NMR (DMSO, 300MHz): δ 7.16 (d, J = 8.4Hz, 1H), 7.01 (d, J = 8.4Hz, 1H), 5.57 (s, 2H).[8]
Applications in Drug Discovery and Organic Synthesis
This compound is a foundational scaffold in medicinal chemistry.[9] Its utility stems from the differential reactivity of the chloro and iodo substituents, which allows for selective participation in a variety of coupling reactions to build more complex molecular architectures.
Key Applications:
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors used in cancer therapy. This building block provides a robust starting point for creating libraries of potential drug candidates.[2][9]
-
Cross-Coupling Reactions: It is frequently employed in palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively, which are crucial for synthesizing diverse and complex heterocyclic systems.[2][9][10]
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound and its derivatives are used in the development of novel agrochemicals and advanced organic materials.[2]
Analytical Methods and Reaction Monitoring
Confirming the structure and monitoring the progress of reactions involving this compound is essential for successful synthesis. A multi-faceted spectroscopic approach is typically employed.[11]
Common Analytical Techniques:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative checks of reaction progress at the bench.[10]
-
High-Performance Liquid Chromatography (HPLC): Preferred for accurate quantification of reactants and products.[10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Powerful for identifying products, intermediates, and byproducts by providing molecular weight information.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for starting materials, intermediates, and final products.[10][12]
Safety Information
Users should handle this compound with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6][7]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[13] Always consult the material safety data sheet (MSDS) before use.
Conclusion
This compound (CAS 400777-06-2) is a high-value chemical intermediate with significant applications in drug discovery and the synthesis of complex organic molecules. Its well-defined synthesis and versatile reactivity make it an indispensable tool for researchers and chemists. This guide provides the essential technical information required for its effective utilization in a research and development context.
References
- 1. CAS 400777-06-2: this compound [cymitquimica.com]
- 2. This compound [myskinrecipes.com]
- 3. synchem.de [synchem.de]
- 4. This compound | 400777-06-2 [chemnet.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. achmem.com [achmem.com]
- 7. 800402-06-6 Cas No. | 6-Chloro-3-iodopyridin-2-amine | Apollo [store.apolloscientific.co.uk]
- 8. 3-Amino-2-chloro-6-iodopyridine | 400777-06-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 400777-06-2|this compound|BLD Pharm [bldpharm.com]
- 13. 6-Chloro-4-iodopyridin-3-amine | 351227-42-4 [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of 6-Chloro-2-iodopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-Chloro-2-iodopyridin-3-amine, a halogenated pyridine derivative of interest in synthetic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data, presenting detailed experimental protocols for its characterization, and illustrating relevant workflows.
Core Physical and Chemical Properties
This compound, with the CAS number 400777-06-2, is a polysubstituted pyridine ring system. The presence of chloro, iodo, and amino functional groups on the pyridine scaffold imparts unique reactivity and makes it a versatile building block in organic synthesis. While extensive experimental data on all its physical properties is not ubiquitously available in the literature, a combination of reported and predicted data provides a solid foundation for its handling and application in a laboratory setting.
The physical appearance of this compound is typically an off-white to light brown solid[1]. It is advisable to store this compound in a dark place, under an inert atmosphere, and at temperatures between 2-8°C to ensure its stability[2].
Summary of Physical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 400777-06-2 | N/A |
| Molecular Formula | C₅H₄ClIN₂ | N/A |
| Molecular Weight | 254.45 g/mol | [2] |
| Appearance | Off-white to light brown solid | [1] |
| Boiling Point (Predicted) | 324.7 ± 42.0 °C | [1] |
| Density (Predicted) | 2.139 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 0.40 ± 0.50 | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While a complete set of spectra for this specific isomer is not publicly available, data for closely related isomers and general principles of spectroscopic analysis for halogenated pyridines can be applied.
¹H NMR (Proton Nuclear Magnetic Resonance): For the related isomer, 6-chloro-4-iodopyridin-3-amine, the ¹H NMR spectrum in CDCl₃ (400 MHz) shows signals at δ 7.81 (s, 1H), 7.60 (s, 1H), and 4.13 (br s, 2H)[3]. For this compound, one would expect to see distinct signals in the aromatic region corresponding to the two pyridine protons, with coupling patterns dictated by their positions relative to each other, and a broad singlet for the amine protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and iodine atoms and the electron-donating effect of the amine group.
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak would be expected to exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C/C=N stretching vibrations.
Experimental Protocols
Detailed experimental protocols are essential for the accurate characterization and utilization of this compound. The following sections provide methodologies for its synthesis and spectroscopic analysis.
Synthesis of Halogenated Pyridinamines
While a specific protocol for the direct synthesis of this compound was not found, a representative synthesis for a closely related isomer, 6-chloro-4-iodopyridin-3-amine, is provided below. This multi-step synthesis illustrates a common strategy for the preparation of such compounds.
Protocol: Synthesis of 6-chloro-4-iodopyridin-3-amine [3]
-
Step 1: Boc-Protection
-
Start with the appropriate aminopyridine precursor.
-
Protect the amino group with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like tetrahydrofuran (THF).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous work-up and purify the product by column chromatography.
-
-
Step 2: Iodination
-
The Boc-protected intermediate is then subjected to iodination.
-
A common method involves the use of an iodine source, such as N-iodosuccinimide (NIS), in a solvent like acetonitrile.
-
The reaction is typically carried out at room temperature and monitored by TLC.
-
After the reaction is complete, the product is isolated and purified.
-
-
Step 3: Deprotection
-
The final step is the removal of the Boc protecting group.
-
This is typically achieved by treating the Boc-protected compound with a strong acid, such as 3 M hydrochloric acid, in a suitable solvent[3].
-
The reaction mixture is heated to facilitate the deprotection[3].
-
After cooling, the pH is adjusted with a base (e.g., saturated sodium bicarbonate solution)[3].
-
The deprotected product, 6-chloro-4-iodopyridin-3-amine, is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated[3].
-
The final product is purified by silica gel column chromatography[3].
-
Spectroscopic Analysis
The following are generalized protocols for the spectroscopic characterization of this compound.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]
-
Sample Preparation:
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Use a standard pulse sequence with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds[4].
-
Accumulate a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio[4].
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Process the raw data (Free Induction Decay) using a Fourier transform.
-
Apply phase and baseline corrections.
-
Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).
-
Protocol: Mass Spectrometry (MS) [4][5]
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile[4].
-
-
Instrumentation and Analysis:
-
Introduce the sample into the ion source of a mass spectrometer, for example, via direct infusion using a syringe pump at a low flow rate (e.g., 10 µL/min)[4].
-
Use an appropriate ionization technique, such as Electron Ionization (EI) at 70 eV[4][5].
-
Maintain the ion source at a suitable temperature (e.g., 250°C)[4].
-
Scan the mass analyzer over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu)[4].
-
-
Data Interpretation:
-
Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
-
Confirm the presence of a chlorine atom by observing the characteristic [M]⁺ and [M+2]⁺ isotopic pattern in an approximate 3:1 ratio[5].
-
Protocol: Infrared (IR) Spectroscopy [4][5]
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often convenient. Place a small amount of the solid sample directly onto the ATR crystal[5].
-
Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk[4].
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
-
Acquire the spectrum over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹[4].
-
Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio[5].
-
Record and automatically subtract a background spectrum of the empty sample holder or clean ATR crystal[4][5].
-
-
Data Analysis:
-
Analyze the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate typical workflows for the synthesis and spectroscopic analysis of compounds like this compound.
Caption: A representative workflow for the synthesis of a halogenated pyridinamine.
Caption: A general workflow for the spectroscopic analysis and structural confirmation of a chemical compound.
References
6-Chloro-2-iodopyridin-3-amine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and relevant synthetic and analytical methodologies for 6-Chloro-2-iodopyridin-3-amine, a key building block in medicinal chemistry and materials science.
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄ClIN₂ | [1] |
| Molecular Weight | 254.45 g/mol | [1] |
| CAS Number | 400777-06-2 | [1] |
| Boiling Point | 359.4°C at 760 mmHg | [1] |
| Density | 2.139 g/cm³ | [1] |
| Flash Point | 171.1°C | [1] |
Experimental Protocols
General Reaction Monitoring Protocols
The progress of synthetic transformations involving pyridinyl amines can be monitored using standard analytical techniques. The choice of method depends on the specific reaction conditions and the properties of the reactants and products.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative monitoring of reaction progress at the bench.[2] A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be determined to achieve good separation of starting materials and products.[2]
-
High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of reaction conversion, HPLC is the preferred method.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying products, intermediates, and byproducts by providing molecular weight information.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used for quantitative analysis.[2]
Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol describes a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for forming carbon-carbon bonds with halogenated pyridines. This example uses the related compound, 6-Chloropyridin-3-amine.
Materials:
-
6-Chloropyridin-3-amine (1.0 mmol)
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equivalents)
-
Anhydrous toluene[3]
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 6-Chloropyridin-3-amine, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[3]
-
Add anhydrous toluene via syringe.[3]
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[3]
-
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-3-aminopyridine.[3]
Representative Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. The following protocol is for the amination of 6-chloropyridin-3-amine.
Materials:
-
6-chloropyridin-3-amine (1.0 mmol)
-
Aniline (1.2 mmol)
-
Palladium(II) acetate (0.02 mmol)
-
BINAP (0.03 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene[4]
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate and BINAP.[4]
-
Add anhydrous toluene and stir the mixture at room temperature for 10 minutes.[4]
-
To this catalyst mixture, add 6-chloropyridin-3-amine, aniline, and sodium tert-butoxide.[4]
-
Add additional anhydrous toluene.[4]
-
Heat the reaction mixture to 100 °C and stir under argon.[4]
-
Monitor the reaction by TLC or LC-MS.[4]
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
Purify the residue by column chromatography to yield the N-phenylpyridin-3,6-diamine.[4]
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, applicable to the functionalization of this compound.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
Navigating the Solubility Landscape of 6-Chloro-2-iodopyridin-3-amine: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of 6-Chloro-2-iodopyridin-3-amine, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, providing insights into its expected solubility in various organic solvents and outlining detailed experimental protocols for precise solubility determination.
Introduction to this compound
This compound is a substituted pyridine derivative with a molecular formula of C₅H₄ClIN₂. Its structure, featuring a halogenated pyridine ring with an amino group, suggests a moderate polarity. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitrogen atom in the pyridine ring and the chlorine atom) influences its interaction with various solvents. Understanding its solubility is critical for various applications, including reaction condition optimization, purification, formulation, and in vitro/in vivo screening.
Solubility Profile: An Estimation
A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, based on the principle of "like dissolves like," we can predict its general solubility behavior in a range of common organic solvents. The polarity of the molecule, arising from the electronegative chlorine, iodine, and nitrogen atoms, suggests that it will be more soluble in polar organic solvents compared to nonpolar ones.
The following table summarizes the predicted solubility of this compound in a variety of organic solvents, categorized by their polarity. It is crucial to note that these are estimations and should be confirmed by experimental determination.
| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | Highly polar; effective at solvating a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | Similar to DMSO, a versatile polar solvent. | |
| Acetonitrile | 5.8 | Moderate | Polar, but may be less effective than DMSO or DMF. | |
| Acetone | 5.1 | Moderate | A ketone with moderate polarity. | |
| Polar Protic | Methanol | 5.1 | Moderate to High | Capable of hydrogen bonding, which can interact with the amine group. |
| Ethanol | 4.3 | Moderate | Similar to methanol, but slightly less polar. | |
| Intermediate Polarity | Dichloromethane (DCM) | 3.1 | Moderate | A common solvent for a wide range of organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Moderate | An ether with some polarity. | |
| Ethyl Acetate | 4.4 | Low to Moderate | An ester with moderate polarity; used in the purification of a similar compound. | |
| Nonpolar | Toluene | 2.4 | Low | Aromatic hydrocarbon with low polarity. |
| Hexane / Petroleum Ether | 0.1 | Very Low | Aliphatic hydrocarbons with very low polarity; likely to be poor solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental protocols should be followed. The two primary methods for determining solubility are the static equilibrium method and the dynamic (or synthetic) method.
Static Equilibrium (Shake-Flask) Method
This is a classical and highly accurate method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed or solvent-rinsed syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately measure a known volume or weight of the clear, saturated solution.
-
Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a vacuum oven) to obtain the dry, dissolved solid.
-
Weigh the residue.
-
Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).
-
Alternatively, the concentration of the solute in the filtered supernatant can be determined using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Dynamic (Synthetic) Method
This method involves observing the temperature at which a known amount of solute completely dissolves in a known amount of solvent upon heating, or precipitates upon cooling.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound into a test tube or a specialized solubility apparatus.
-
Add a precise volume of the chosen solvent.
-
-
Heating and Observation:
-
Slowly heat the mixture with continuous stirring while monitoring for the complete dissolution of the solid. A laser beam can be passed through the solution to detect the disappearance of solid particles (the point at which light scattering ceases).
-
The temperature at which the last solid particle dissolves is recorded as the dissolution temperature for that specific concentration.
-
-
Data Analysis:
-
Repeat the process with different concentrations to construct a solubility curve as a function of temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of an organic compound like this compound.
6-Chloro-2-iodopyridin-3-amine: A Technical Guide to Storage, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the storage, handling, and key synthetic applications of 6-Chloro-2-iodopyridin-3-amine. This halogenated pyridine derivative is a valuable building block in medicinal chemistry and drug discovery, offering multiple reactive sites for the construction of complex molecular architectures. This document outlines safety protocols, physical and chemical properties, and detailed experimental procedures for its use in common cross-coupling reactions.
Compound Identification and Properties
Summarized below are the key identifiers and physicochemical properties of this compound.
| Property | Value |
| CAS Number | 400777-06-2 |
| Molecular Formula | C₅H₄ClIN₂ |
| Molecular Weight | 254.45 g/mol |
| Appearance | Solid |
| SMILES String | C1=CC(=NC(=C1N)I)Cl |
| InChI Key | LXHPKNMJRJBWRP-UHFFFAOYSA-N |
| Hazard Statements | H302, H315, H319, H332, H335 |
| Precautionary Statements | P202, P261, P262, P264+P265 |
Storage and Handling
Proper storage and handling of this compound are crucial to ensure its stability and the safety of laboratory personnel.
Storage Conditions
There are varying recommendations for the storage of this compound. To ensure the longevity of the compound, it is best to adhere to the most stringent storage conditions.
| Parameter | Recommendation | Citation |
| Temperature | Keep in a dark place, under an inert atmosphere, at 2-8°C. | [1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | [1] |
| Container | Keep container tightly sealed in a dry and well-ventilated place. |
Handling Precautions
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1] Adherence to the following handling precautions is mandatory.
| Precaution | Guideline |
| Ventilation | Handle in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. |
| Hygiene | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spill Management | In case of a spill, avoid dust formation. Sweep up the solid material, place it in a suitable container for disposal, and clean the affected area. |
Synthetic Applications
The presence of three distinct reactive sites—an amino group, a chloro substituent, and a highly reactive iodo substituent—makes this compound a versatile precursor for a range of complex molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds. The differential reactivity of the C-I and C-Cl bonds allows for selective, sequential cross-coupling reactions.
The general workflow for utilizing this compound in a common synthetic transformation, such as a Suzuki-Miyaura cross-coupling reaction, is depicted below.
This compound is a key starting material for the synthesis of various heterocyclic compounds, which are often evaluated as kinase inhibitors.
Experimental Protocols
The following are generalized protocols for common palladium-catalyzed cross-coupling reactions, adapted for this compound. Due to the higher reactivity of the C-I bond compared to the C-Cl bond, reactions such as Suzuki-Miyaura coupling are expected to proceed selectively at the 2-position under milder conditions.
Suzuki-Miyaura Cross-Coupling (Selective at the 2-position)
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.1–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination (Selective at the 6-position, post-coupling at C-2)
This protocol describes a general procedure for the amination of the 6-chloro position, assuming the 2-iodo position has been previously functionalized.
Materials:
-
2-substituted-6-chloropyridin-3-amine (1.0 equiv.)
-
Primary or secondary amine (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1–2 mol%)
-
Ligand (e.g., BINAP or Xantphos, 1.5–3 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5–2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Schlenk flask
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium catalyst and the ligand.
-
Seal the flask, and evacuate and backfill with an inert gas.
-
Add the degassed solvent and stir for 10-15 minutes to form the active catalyst complex.
-
To a separate flask, add the 2-substituted-6-chloropyridin-3-amine, the amine, and the base.
-
Transfer the catalyst solution to the second flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 100–120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Stability and Reactivity
The product is expected to be chemically stable under standard ambient conditions (room temperature). However, as a halogenated amine, it may be sensitive to light and air over long periods, justifying the recommended storage in a dark, inert atmosphere. The presence of the iodo group makes the compound susceptible to dehalogenation under certain reductive conditions. In cross-coupling reactions, the C-I bond is significantly more reactive than the C-Cl bond, allowing for selective functionalization at the 2-position. The amino group can act as a nucleophile and may require protection in some synthetic routes, although many modern cross-coupling protocols are tolerant of free amines.
References
safety data sheet for 6-Chloro-2-iodopyridin-3-amine
An In-depth Technical Guide to the Safety Data Sheet for 6-Chloro-2-iodopyridin-3-amine
This technical guide provides a comprehensive overview of the safety data for this compound (CAS No. 400777-06-2), a pyridine-based building block utilized in organic synthesis.[1] The information is intended for researchers, scientists, and professionals in the field of drug development to ensure safe handling and use of this compound.
Chemical Identification and Physical Properties
This section details the fundamental identification and physical characteristics of this compound.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 400777-06-2[1][2][3] |
| Molecular Formula | C5H4ClIN2[2] |
| Molecular Weight | 254.45 g/mol [2] |
| Appearance | Off-white to light brown solid[4] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C[2][4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classification.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[2] |
| Skin Irritation | H315: Causes skin irritation[2] |
| Eye Irritation | H319: Causes serious eye irritation[2] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[2] |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation[2] |
Signal Word: Warning[2]
Pictograms:
-
GHS07 (Exclamation Mark)[2]
The logical flow from hazard identification to necessary precautions is outlined in the diagram below.
References
A Technical Guide to 6-Chloro-2-iodopyridin-3-amine for Drug Discovery Professionals
An In-depth Review of its Synthesis, Commercial Availability, and Applications in Kinase Inhibitor Development
Introduction
6-Chloro-2-iodopyridin-3-amine is a halogenated aminopyridine derivative that has emerged as a valuable and versatile building block for researchers and scientists in the field of drug discovery and medicinal chemistry. Its unique structural arrangement, featuring a pyridine core with strategically positioned chloro, iodo, and amino functional groups, offers multiple reactive sites for synthetic elaboration. This allows for the construction of complex molecular architectures and the development of novel therapeutic agents, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the commercial suppliers, chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of inhibitors for key signaling pathways.
Commercial Availability
This compound (CAS No. 400777-06-2) is readily available from a variety of commercial suppliers, facilitating its use in research and development. The table below summarizes a selection of suppliers and their product specifications.
| Supplier | Product Number | Purity | Available Quantities |
| BLD Pharm | BD141053 | 98% | 1g, 5g, 25g |
| ChemUniverse | P82348 | 98% | 100mg, 250mg, 1g |
| Acmec Biochemical | AC2A00U5N | 97% | 1g, 5g, 10g, 25g, 100g |
| Apollo Scientific | OR46764 | 98% | 1g, 5g, 25g, 100g |
| ChemicalBook | CB14540 | ≥98% | 100mg, 250mg, 1g, 5g, 10g, 25g, 100g |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value |
| Molecular Formula | C₅H₄ClIN₂ |
| Molecular Weight | 254.46 g/mol |
| Appearance | Solid |
| CAS Number | 400777-06-2 |
| Storage | Keep in dark place, Inert atmosphere, 2-8°C[1] |
Synthesis of this compound
While various synthetic routes to substituted pyridines exist, a common strategy for the introduction of an iodine atom at the 2-position of a 3-aminopyridine involves electrophilic iodination. A general experimental protocol is described below.
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Chloropyridin-3-amine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6-chloropyridin-3-amine (1.0 equivalent) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is a crucial pharmacophore in modern medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[2] Its derivatives have demonstrated significant potential in the development of novel therapeutics, particularly as inhibitors of protein kinases.[2]
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3][4] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for the development of novel anticancer therapies.[4][5] The development of small molecule inhibitors that target key kinases within this pathway, such as PI3K, Akt, and mTOR, is an active area of research.[3]
Derivatives of halogenated aminopyridines are frequently utilized as core structures in the design of such inhibitors. The synthetic tractability of the this compound scaffold allows for the systematic exploration of the chemical space around this privileged core to optimize potency, selectivity, and pharmacokinetic properties.
Below is a diagram illustrating the central role of the PI3K/Akt/mTOR signaling pathway in cell regulation and how it can be targeted by inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Suzuki-Miyaura Cross-Coupling: A Key Synthetic Tool
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[6] In the context of synthesizing kinase inhibitors from this compound, this reaction is instrumental for introducing a diverse range of aryl and heteroaryl substituents at the 2- or 6-positions. The differential reactivity of the C-I and C-Cl bonds allows for selective coupling reactions. Generally, the C-I bond is more reactive towards palladium-catalyzed cross-coupling than the C-Cl bond, enabling sequential functionalization.
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, primarily at the more reactive 2-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloropyridin-3-amine.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Data
Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. Below is a summary of expected spectroscopic data based on its structure and data from closely related analogs.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two protons on the pyridine ring. The amino group protons will likely appear as a broad singlet.
-
Expected Chemical Shifts (δ, ppm):
-
~7.0-7.5 (d, 1H, pyridine-H)
-
~6.8-7.2 (d, 1H, pyridine-H)
-
~5.0-6.0 (br s, 2H, -NH₂)
-
¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring.
-
Expected Chemical Shifts (δ, ppm):
-
Five signals in the range of ~90-160 ppm. The carbon bearing the iodine will be significantly shielded (lower ppm value).
-
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the N-H and C-N bonds of the primary amine, as well as aromatic C-H and C=C/C=N stretching vibrations.
-
Expected Absorption Bands (cm⁻¹):
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and iodine (¹²⁷I) will be characteristic.
-
Expected m/z:
-
Molecular ion [M]⁺ at m/z 254
-
Isotopic peak [M+2]⁺ at m/z 256 (due to ³⁷Cl)
-
Conclusion
This compound is a commercially available and highly valuable building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its dual halogenation at the 2- and 6-positions provides opportunities for selective and sequential functionalization, making it an ideal scaffold for the construction of libraries of compounds for structure-activity relationship studies. The utility of this compound, particularly in the synthesis of kinase inhibitors targeting critical signaling pathways such as the PI3K/Akt/mTOR pathway, underscores its importance for researchers and scientists in the pharmaceutical and biotechnology industries. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity is paramount for its effective application in the development of the next generation of targeted therapeutics.
References
- 1. 400777-06-2|this compound|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Reactivity of 6-Chloro-2-iodopyridin-3-amine Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopyridin-3-amine is a versatile trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the differential reactivity of its three key functional groups: a primary aromatic amine at the 3-position, and two halogen substituents, an iodine atom at the 2-position and a chlorine atom at the 6-position. This guide provides a comprehensive analysis of the chemoselective reactions that can be performed on this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Relative Reactivity of Functional Groups
The synthetic utility of this compound lies in the ability to selectively address each of its functional groups. The general order of reactivity for the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl. Consequently, the 2-iodo substituent is significantly more reactive than the 6-chloro substituent, allowing for selective functionalization at the C-2 position. The 3-amino group can readily undergo various reactions such as acylation and diazotization. The pyridine nitrogen itself can influence the reactivity of the ring, particularly in nucleophilic aromatic substitution reactions.
Reactivity of the 2-Iodo Group
The carbon-iodine bond at the C-2 position is the most labile site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-Cl bond. This allows for a high degree of chemoselectivity in reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the C-2 position.
Table 1: Suzuki-Miyaura Coupling at the C-2 Position of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90[1] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | ~85[1] |
| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 16 | ~80 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-2 Position
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol). Add anhydrous toluene (5 mL) via syringe. Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 6-chloro-2-arylpyridin-3-amine.[1]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon triple bond, which is a valuable functional group in organic synthesis. The high reactivity of the C-I bond allows for efficient coupling with terminal alkynes.
Table 2: Sonogashira Coupling at the C-2 Position of this compound
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 4 | ~90[2][3] |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | 50 | 6 | ~85[4] |
| 1-Hexyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | up to 96[4] |
Experimental Protocol: Sonogashira Coupling at the C-2 Position
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and Copper(I) iodide (CuI) (0.1 equiv). Evacuate and backfill the flask with argon three times. Add anhydrous and degassed THF and triethylamine (Et₃N) via syringe. Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne dropwise via syringe. Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[2]
Reactivity of the 6-Chloro Group
The 6-chloro substituent is less reactive than the 2-iodo group in palladium-catalyzed cross-coupling reactions. This allows for sequential functionalization, where the C-2 position is modified first, followed by reaction at the C-6 position under more forcing conditions. The C-6 chloro group is also susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles at elevated temperatures.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be performed at either the C-2 or C-6 position, with the C-2 iodo group being more reactive. Selective amination at the C-6 position can be achieved after prior functionalization of the C-2 position.
Table 3: Buchwald-Hartwig Amination of Halopyridines
| Halopyridine | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 6-Chloropyridin-3-amine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | ~90 |
| 2-Chloropyridine | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-Butanol | 120 | ~85 |
Experimental Protocol: Buchwald-Hartwig Amination at the C-6 Position
In a glovebox, a reaction vial is charged with the 2-substituted-6-chloropyridin-3-amine (1.0 equiv.), the desired amine (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.). Anhydrous toluene is added, and the vial is sealed. The reaction mixture is heated to 110 °C with stirring for 16-24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash chromatography to yield the desired N-substituted 2-aryl-6-aminopyridin-3-amine derivative.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine nitrogen activates the C-6 position towards nucleophilic attack. Strong nucleophiles can displace the chloride ion, typically at elevated temperatures.
Table 4: Nucleophilic Aromatic Substitution at the C-6 Position
| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Sodium Methoxide | Methanol | 100 | 12 | Moderate | | Piperidine | DMSO | 150 | 24 | Good[5] | | Sodium Azide | DMF | 120 | 8 | Moderate |
Reactivity of the 3-Amino Group
The 3-amino group is a versatile handle for further derivatization. It can readily undergo acylation, alkylation, and diazotization followed by Sandmeyer-type reactions.
Acylation
The primary amine at the C-3 position can be chemoselectively acylated in the presence of the halogen substituents using standard acylation conditions.
Table 5: Acylation of the 3-Amino Group
| Acylating Agent | Base | Solvent | Temp (°C) | Yield (%) |
| Acetic Anhydride | Pyridine | DCM | RT | High[6][7] |
| Benzoyl Chloride | Triethylamine | THF | 0 to RT | High |
| Endic Anhydride | - | Dioxane | Reflux | Good[6][7] |
Experimental Protocol: Acylation of the 3-Amino Group
To a solution of this compound (1.0 mmol) in dichloromethane (DCM, 10 mL) at 0 °C is added triethylamine (1.2 mmol). Acetyl chloride (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude N-(6-chloro-2-iodopyridin-3-yl)acetamide, which can be purified by recrystallization or column chromatography.
Diazotization and Sandmeyer Reaction
The 3-amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles in a Sandmeyer or Sandmeyer-type reaction. This allows for the introduction of a wide range of functional groups at the C-3 position. It is important to note that diazonium salts of pyridines can be unstable.[8]
Table 6: Sandmeyer Reactions of Aminopyridines
| Reagent | Product Functional Group | Typical Yield (%) |
| CuCl / HCl | -Cl | 60-80[9][10][11] |
| CuBr / HBr | -Br | 60-80[10][11] |
| CuCN / KCN | -CN | 50-70[9][10] |
| H₂O / H₂SO₄ | -OH | 40-60 |
| HBF₄, heat | -F | 30-50 (Balz-Schiemann) |
Experimental Protocol: Diazotization and Sandmeyer Reaction
To a solution of the 3-aminopyridine derivative (1.0 equiv) in a suitable acidic medium (e.g., 6M HCl) at 0-5 °C, a solution of sodium nitrite (1.1 equiv) in water is added dropwise, keeping the temperature below 5 °C. The resulting diazonium salt solution is then added to a solution or suspension of the copper(I) salt (e.g., CuCl) in the corresponding acid at the appropriate temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. The distinct reactivity of its iodo, chloro, and amino functional groups allows for a high degree of control and chemoselectivity in a variety of synthetic transformations. By carefully selecting the reaction conditions, researchers can selectively functionalize each position of the molecule, providing access to a wide range of novel compounds for applications in drug discovery and materials science. This guide provides a foundational understanding and practical protocols to enable the effective utilization of this important synthetic intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
The Pivotal Role of 6-Chloro-2-iodopyridin-3-amine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopyridin-3-amine is a highly versatile and strategically important building block in the field of medicinal chemistry. Its unique trifunctionalized pyridine core, featuring a nucleophilic amine group and two distinct halogen atoms with differential reactivity, offers a powerful platform for the synthesis of a diverse array of complex heterocyclic compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of targeted therapeutics, most notably kinase inhibitors.
Synthesis of this compound
The parent compound, 6-Chloropyridin-3-amine, serves as a common precursor for the synthesis of this compound. A typical laboratory-scale synthesis involves the direct iodination of 6-Chloropyridin-3-amine using an electrophilic iodine source such as N-iodosuccinimide (NIS) in a suitable solvent like dimethylformamide (DMF).
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Chloropyridin-3-amine
-
N-Iodosuccinimide (NIS)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 6-Chloropyridin-3-amine (1.0 eq) in DMF.
-
Add N-Iodosuccinimide (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 16 hours.[1]
-
If the reaction is incomplete, an additional portion of NIS (0.34 eq) can be added, and stirring continued.[1]
-
Upon completion, the reaction mixture is typically worked up by quenching with an aqueous solution of sodium thiosulfate, followed by extraction with an organic solvent.
-
The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to afford this compound.
Core Reactivity and Applications in Medicinal Chemistry
The synthetic utility of this compound lies in the differential reactivity of its C-I and C-Cl bonds in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 2-position, leaving the 6-chloro substituent available for subsequent transformations. This sequential cross-coupling strategy is a powerful tool for the construction of complex, multi-substituted pyridine derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, this reaction can be selectively performed at the 2-position to introduce a variety of aryl and heteroaryl moieties. These substituents are often crucial for achieving high-affinity binding to the target protein.
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of dihalopyridines and serves as a representative method.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst (e.g., 3 mol%).
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent.
-
The crude product is then purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes. This reaction is particularly valuable for the introduction of linear alkyne fragments, which can act as rigid linkers or pharmacophoric elements in drug candidates.
Materials:
-
This compound
-
But-1-ynyl trimethylsilane
-
Triethylamine
-
Bis(triphenylphosphine)palladium(II) chloride
-
Copper(I) iodide
-
N,N-dimethylformamide (DMF)
-
Water
Procedure:
-
A mixture of this compound (6.0 g, 23.6 mmol), but-1-ynyl trimethylsilane (5.95 g, 47.2 mmol), triethylamine (7.16 g, 70.8 mmol), bis(triphenylphosphine)palladium(II) chloride (828 mg, 1.18 mmol), and copper(I) iodide (448 mg, 2.36 mmol) in N,N-dimethylformamide (20 mL) and water (2 mL) is prepared.[2]
-
The reaction mixture is stirred at 85°C for 3 hours.[2]
-
After cooling, the reaction is worked up by standard procedures involving extraction and purification to yield the desired alkynylated pyridine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction can be used to introduce a wide variety of primary and secondary amines at the 2-position of this compound, further expanding the accessible chemical space for drug discovery.
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of halo-pyridines and serves as a representative method.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP)
-
Base (e.g., NaOtBu)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the phosphine ligand in the anhydrous solvent.
-
Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
The crude product is then purified by column chromatography.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors. The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, forming key hydrogen bond interactions with the kinase hinge region.
Pyrazolo[3,4-b]pyridine-based TRK Inhibitors
Derivatives of this compound are key precursors for the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds that have shown potent inhibitory activity against Tropomyosin receptor kinases (TRKs). Fusions involving the NTRK genes, which encode for TRK proteins, are oncogenic drivers in a variety of cancers.
The general synthetic strategy involves the reaction of a substituted hydrazine with a functionalized aminopyridine derived from this compound to construct the pyrazolo[3,4-b]pyridine core. Subsequent modifications at the 6-position via cross-coupling reactions allow for the fine-tuning of potency and selectivity.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives against TRKA kinase.
| Compound ID | Structure | TRKA IC₅₀ (nM) | Cellular Antiproliferative Activity (KM-12 cell line, IC₅₀ in µM) |
| Larotrectinib | Potent TRK inhibitor | <20 | Not specified |
| Entrectinib | Multi-target kinase inhibitor | 1 | Not specified |
| Compound A01 | Pyrazolo[3,4-b]pyridine derivative | 293 | Not specified |
| Compound C03 | Pyrazolo[3,4-b]pyridine derivative | 56 | 0.304 |
Data sourced from studies on pyrazolo[3,4-b]pyridine derivatives.
TRKA Signaling Pathway
Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. Its activation by its ligand, nerve growth factor (NGF), triggers a cascade of downstream signaling events that regulate cell survival, differentiation, and proliferation. In cancer, chromosomal rearrangements can lead to the formation of fusion proteins where the kinase domain of TRKA is constitutively active, driving tumorigenesis.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry, enabling the efficient and selective synthesis of complex heterocyclic scaffolds. Its differential reactivity in cross-coupling reactions provides a robust platform for generating diverse libraries of compounds for drug discovery. The successful application of this intermediate in the development of potent kinase inhibitors, such as those targeting the TRK family of proteins, underscores its significance in the ongoing quest for novel and effective cancer therapeutics. A thorough understanding of the reactivity and synthetic potential of this compound is therefore essential for researchers and professionals dedicated to the advancement of drug development.
References
A Technical Guide to the Synthesis of 6-Chloro-2-iodopyridin-3-amine Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 6-Chloro-2-iodopyridin-3-amine and its analogs, which are key intermediates in the development of novel therapeutics, particularly as kinase inhibitors. This document details the necessary experimental protocols, summarizes quantitative data for key synthetic transformations, and visualizes relevant biological pathways to aid researchers in this field.
Synthesis of the Core Intermediate: this compound
The strategic synthesis of this compound is foundational for the subsequent development of its analogs. A common and effective method involves the regioselective iodination of the commercially available 6-chloropyridin-3-amine. The ortho-directing effect of the amino group facilitates the introduction of iodine at the C2 position.
Experimental Protocol: Regioselective Iodination
A reliable method for the synthesis of this compound involves the use of N-iodosuccinimide (NIS) as the iodinating agent.
Materials:
-
6-Chloropyridin-3-amine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (argon or nitrogen), dissolve 6-chloropyridin-3-amine (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-iodosuccinimide (1.1 to 1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Synthesis of this compound Analogs
The synthesized this compound is a versatile building block for creating a diverse library of analogs. The primary methods for functionalization are palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful technique for forming carbon-carbon bonds by reacting the aryl iodide with an organoboron species.[1] This reaction is instrumental in introducing various aryl and heteroaryl substituents at the 2-position of the pyridine ring.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ with a ligand like XPhos or SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid/ester (1.1-1.5 eq.), the palladium catalyst/precatalyst and ligand, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 6-chloro-2-arylpyridin-3-amine analog.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | 78 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 75 |
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 eq.)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos, RuPhos) (2-6 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 eq.)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine coupling partner.
-
Seal the tube and heat the mixture to 90-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 12 | 88 |
| 2 | Aniline | Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 76 |
| 3 | Benzylamine | Pd(OAc)₂ (2.5) | RuPhos (5) | K₂CO₃ (2.5) | Toluene | 100 | 16 | 82 |
| 4 | Piperidine | Pd₂(dba)₃ (2) | DavePhos (4) | NaOtBu (1.5) | 1,4-Dioxane | 90 | 10 | 91 |
Application in Drug Development: SHP2 Inhibition
Analogs of this compound have emerged as promising allosteric inhibitors of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[2] SHP2 is a key signaling node in multiple pathways, including the RAS-RAF-MEK-ERK cascade, which is frequently hyperactivated in various cancers.[2] Allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state.
SHP2 Signaling Pathway and Inhibition
The following diagram illustrates a simplified representation of the SHP2 signaling pathway and the point of intervention for the synthesized analogs.
Caption: SHP2 signaling pathway and allosteric inhibition.
Experimental Workflow for Analog Synthesis and Screening
The following diagram outlines the general workflow from the synthesis of the core intermediate to the biological screening of the final analogs.
Caption: General workflow for analog synthesis and screening.
This technical guide provides a foundational framework for the synthesis and evaluation of this compound analogs. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore this promising class of compounds in the context of drug discovery.
References
- 1. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of 6-Chloro-2-iodopyridin-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-2-iodopyridin-3-amine scaffold is a versatile building block in medicinal chemistry, offering a unique combination of reactive sites that allow for the synthesis of a diverse array of derivatives. These derivatives have garnered significant attention for their potential as therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the reported biological activities of this compound derivatives and structurally related compounds, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and drug development efforts.
Anticancer and Kinase Inhibitory Potential
Derivatives of the broader aminopyridine class, to which this compound belongs, have demonstrated significant potential as anticancer agents, often through the inhibition of key protein kinases involved in cell signaling pathways.[1][2] The aminopyridine core can act as a scaffold for designing inhibitors that target the ATP-binding site of kinases.
A notable example is the evaluation of a structurally related N-(6-chloro-3-nitropyridin-2-yl)isoquinolin-3-amine derivative as a kinase inhibitor. This compound was tested for its ability to inhibit kinases with a cysteine in the hinge region. While it did not show substantial activity against its intended target, MPS1, it displayed an IC50 value of 444 nM against the ribosomal s6 kinase p70S6Kβ (S6K2), suggesting a potential avenue for the development of selective inhibitors.
Furthermore, other aminopyridine derivatives have been identified as potent dual inhibitors of cyclin-dependent kinase 9 (CDK9) and histone deacetylase (HDAC), with IC50 values in the nanomolar range.[3] For instance, compound 8e in a study demonstrated IC50 values of 88.4 nM and 168.9 nM against CDK9 and HDAC1, respectively.[3] Another related compound, 9e , was identified as a potent FLT3/HDAC dual inhibitor with IC50 values of 30.4 nM (FLT3), 52.4 nM (HDAC1), and 14.7 nM (HDAC3).[3] Additionally, 4-aminopyridine based amide derivatives have been explored as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase, with one compound exhibiting an IC50 of 0.25 µM against h-TNAP.[4]
Quantitative Data on Anticancer and Kinase Inhibitory Activity
The following table summarizes the inhibitory activities of selected aminopyridine derivatives against various kinases and cancer cell lines.
| Compound Class | Target | IC50 (nM) | Reference |
| N-(6-chloro-3-nitropyridin-2-yl) Derivative | p70S6Kβ (S6K2) | 444 | |
| 2-Aminopyridine Derivative (8e ) | CDK9 | 88.4 | [3] |
| HDAC1 | 168.9 | [3] | |
| 2-Aminopyrimidine Derivative (9e ) | FLT3 | 30.4 | [3] |
| HDAC1 | 52.4 | [3] | |
| HDAC3 | 14.7 | [3] | |
| 4-Aminopyridine Amide Derivative (10a ) | h-TNAP | 250 | [4] |
Antimicrobial Activity
The search for novel antimicrobial agents has led to the investigation of various heterocyclic compounds, including derivatives of aminopyridine.[5] The introduction of different substituents on the pyridine ring can modulate the antimicrobial spectrum and potency.
Studies on 2-aminopyridine derivatives have shown promising activity against Gram-positive bacteria. For example, one derivative, compound 2c in a cited study, exhibited a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL against both Staphylococcus aureus and Bacillus subtilis.[5] This highlights the potential of the aminopyridine scaffold in developing new antibacterial agents.
Quantitative Data on Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentrations (MIC) of selected aminopyridine derivatives against various microorganisms.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Aminopyridine Derivative (2c ) | Staphylococcus aureus | 0.039 | [5] |
| Bacillus subtilis | 0.039 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key in vitro assays relevant to the biological evaluation of this compound derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Test compound (serially diluted in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions.
-
In a multi-well plate, add the kinase and the test compound at various concentrations. Include a "no inhibitor" control with DMSO only.
-
Incubate the plate to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO only).
-
Incubate the plates for a desired exposure time (e.g., 48 or 72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Standardized inoculum of the microorganism (0.5 McFarland standard)
-
Positive control (microorganism with no compound)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to the desired final concentration in the test wells (e.g., 5 x 10^5 CFU/mL).
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include positive and negative controls on the plate.
-
Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-24 hours.
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of bioactive compounds requires knowledge of the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate a hypothetical experimental workflow and a simplified signaling pathway potentially relevant to the anticancer activity of aminopyridine derivatives.
Conclusion
The this compound scaffold and its derivatives represent a promising area of research for the development of new therapeutic agents. The available data on structurally related aminopyridine compounds highlight their potential as potent inhibitors of various protein kinases and as effective antimicrobial agents. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation into the biological activities of this interesting class of molecules, ultimately contributing to the discovery of novel drugs for a range of human diseases. Further research focusing specifically on derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Chloro-2-iodopyridin-3-amine
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance. The selective functionalization of polyhalogenated heterocycles is of particular interest in the synthesis of complex pharmaceutical intermediates. This document provides detailed application notes and a generalized protocol for the selective Buchwald-Hartwig amination of 6-Chloro-2-iodopyridin-3-amine at the C-2 position.
The inherent reactivity difference between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the foundation for the selective amination of this compound. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-I bond to the Pd(0) center is significantly faster than that of the C-Cl bond. This chemoselectivity allows for the preferential substitution of the iodine atom, leaving the chlorine atom intact for subsequent transformations.
Data Presentation: Representative Reaction Conditions
The following table summarizes representative reaction conditions for the selective mono-amination of dihalopyridines, providing a starting point for the optimization of the amination of this compound.
| Entry | Amine (equiv.) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline (1.2) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | >95 |
| 2 | Morpholine (1.5) | Pd(OAc)₂ (3) | BINAP (4.5) | K₂CO₃ (2.0) | Dioxane | 110 | 18 | ~90 |
| 3 | Benzylamine (1.2) | [Pd(cinnamyl)Cl]₂ (1.5) | Mor-DalPhos (3) | K₃PO₄ (2.0) | t-BuOH | 90 | 24 | ~85 |
| 4 | n-Hexylamine (1.3) | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | >90 |
Experimental Workflow
The general workflow for the Buchwald-Hartwig amination of this compound is depicted in the following diagram.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the selective Buchwald-Hartwig amination of this compound at the 2-position. The reaction conditions should be optimized for each specific amine substrate.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, 2-6 mol%)[3]
-
Base (e.g., NaOtBu, K₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous solvent via syringe, followed by the amine coupling partner.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 6-chloro-2-(N-substituted)pyridin-3-amine.
Signaling Pathway of the Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination is illustrated below.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system (e.g., a third-generation Buchwald precatalyst), or ensuring strictly anhydrous conditions.[4]
-
Side Reactions: The formation of hydrodehalogenated byproducts can be minimized by using bulky, electron-rich ligands that promote rapid reductive elimination.[4]
-
Selectivity: While the C-I bond is inherently more reactive, prolonged reaction times or high temperatures may lead to competing amination at the C-Cl position. Careful monitoring is crucial to ensure selectivity. The choice of ligand can also influence the regioselectivity.[5]
Conclusion
The selective Buchwald-Hartwig amination of this compound offers an efficient route to valuable 2,3,6-trisubstituted pyridine derivatives. By leveraging the differential reactivity of the carbon-halogen bonds and careful optimization of reaction parameters such as the catalyst, ligand, base, and solvent, high yields of the desired mono-aminated product can be achieved. This methodology is a valuable tool for researchers in drug discovery and development.
References
- 1. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. XPhos - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Chloro-2-iodopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopyridin-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group and two distinct halogen substituents on the pyridine core, offers multiple reaction sites for synthetic diversification. This document provides detailed application notes and protocols for performing nucleophilic aromatic substitution (SNAr) reactions on this substrate. Understanding the regioselectivity and optimizing reaction conditions are crucial for the successful synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Nucleophilic aromatic substitution on pyridine rings is a well-established transformation, with the reactivity of halopyridines being significantly influenced by the position of the halogen and the electronic nature of other substituents on the ring.[1][2] Generally, halogens at the 2- and 4-positions are more susceptible to nucleophilic attack due to the ability of the pyridine nitrogen to stabilize the resulting negative charge in the Meisenheimer intermediate.[2]
In the case of this compound, two potential leaving groups, chloride and iodide, are present at positions that are both activated towards nucleophilic attack. The general trend for leaving group ability in SNAr reactions is F > Cl ≈ Br > I.[3] This suggests that the chloride at the 6-position is expected to be more readily displaced than the iodide at the 2-position under typical SNAr conditions where the addition of the nucleophile is the rate-determining step. However, the regioselectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of the 3-amino group.[3]
These application notes will provide an overview of the expected reactivity and detailed protocols for the substitution of the chloro group with various nucleophiles, including amines, alcohols, and thiols.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical conditions for the nucleophilic aromatic substitution on this compound with a focus on the displacement of the 6-chloro substituent. The data is compiled from analogous reactions on structurally related 2,6-dihalopyridine systems.
Table 1: Conditions for Amination Reactions
| Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Primary/Secondary Amine (1.0 - 1.2) | K₂CO₃ (2.0) or Et₃N (2.0) | DMF, NMP, or Dioxane | 100 - 150 | 12 - 24 | 60 - 90 | Microwave irradiation can significantly reduce reaction times.[4] |
| Aniline (1.2) | NaOtBu (1.4) | Toluene | 100 | 12 | 70 - 85 | Buchwald-Hartwig conditions can also be employed but SNAr is often feasible. |
| Morpholine (1.1) | K₂CO₃ (2.0) | DMSO | 120 | 16 | ~80 |
Table 2: Conditions for Alkoxylation Reactions
| Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Sodium Methoxide (1.1) | - | Methanol | Reflux | 6 - 12 | 75 - 95 | The corresponding alcohol can often be used as the solvent.[4] |
| Sodium Ethoxide (1.1) | - | Ethanol | Reflux | 8 - 16 | 70 - 90 | |
| Phenol (1.2) | K₂CO₃ (2.0) or Cs₂CO₃ (1.5) | DMF or NMP | 100 - 140 | 12 - 24 | 65 - 85 |
Table 3: Conditions for Thiolation Reactions
| Nucleophile (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Thiophenol (1.1) | K₂CO₃ (2.0) or NaH (1.1) | DMF or DMAc | 25 - 80 | 2 - 8 | 80 - 95 | Reactions with thiols are often faster and occur at lower temperatures.[5] |
| Alkyl Thiol (1.1) | K₂CO₃ (2.0) | Acetonitrile or DMF | 25 - 60 | 1 - 6 | 75 - 90 | |
| Sodium Thiomethoxide (1.1) | - | DMF | 25 | 1 - 2 | >90 |
Experimental Protocols
The following are detailed protocols for key nucleophilic aromatic substitution reactions on this compound.
Protocol 1: Synthesis of 2-Iodo-6-(morpholin-4-yl)pyridin-3-amine
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in DMF (5 mL) in a sealed tube, add morpholine (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Seal the tube and heat the reaction mixture to 120 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of 6-Methoxy-2-iodopyridin-3-amine
Materials:
-
This compound
-
Sodium Methoxide (25 wt% solution in methanol)
-
Methanol
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in methanol (10 mL), add sodium methoxide solution (1.1 mmol, 1.1 equiv).
-
Heat the reaction mixture to reflux for 8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench by the addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure product.
Protocol 3: Synthesis of 2-Iodo-6-(phenylthio)pyridin-3-amine
Materials:
-
This compound
-
Thiophenol
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in DMF (5 mL).
-
Add thiophenol (1.1 mmol, 1.1 equiv) followed by potassium carbonate (2.0 mmol, 2.0 equiv).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give the final product.
Mandatory Visualization
Diagram 1: General Workflow for Nucleophilic Aromatic Substitution
Caption: Generalized experimental workflow for SNAr on this compound.
Diagram 2: Factors Influencing Regioselectivity
Caption: Key factors determining the regioselectivity of SNAr on the substrate.
References
Application Notes and Protocols for Site-Selective Cross-Coupling of 6-Chloro-2-iodopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopyridin-3-amine is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its dihalogenated structure, featuring a highly reactive C-I bond at the C-2 position and a more robust C-Cl bond at the C-6 position, allows for predictable and site-selective functionalization. This enables the sequential introduction of diverse molecular fragments, making it an ideal starting material for the synthesis of complex substituted pyridine derivatives, which are common scaffolds in pharmaceutical agents.
The differential reactivity of the carbon-halogen bonds (C-I > C-Cl) under palladium-catalyzed cross-coupling conditions is the cornerstone of its synthetic utility. The C-I bond, being weaker and more susceptible to oxidative addition to a Pd(0) catalyst, reacts preferentially, leaving the C-Cl bond intact for subsequent transformations. This application note provides detailed protocols for three key site-selective cross-coupling reactions at the C-2 position: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Key Applications
-
Fragment-Based Drug Discovery: Sequential, site-selective coupling allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.
-
Synthesis of Complex Heterocycles: The remaining chloro-substituent can be used as a handle for further diversification, including intramolecular cyclization reactions.
-
Development of Kinase Inhibitors: The 3-aminopyridine core is a known pharmacophore in kinase inhibitors, and the ability to selectively functionalize the 2 and 6 positions is crucial for optimizing binding and pharmacokinetic properties.
Site-Selectivity Principles
The site-selectivity of cross-coupling reactions on this compound is primarily governed by the inherent difference in the bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is significantly weaker, making it the preferred site for oxidative addition of the palladium catalyst, which is typically the rate-determining step in the catalytic cycle.
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Diagram 1. Generalized catalytic cycle for site-selective cross-coupling.Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and expected yields for the site-selective cross-coupling of this compound at the C-2 position based on analogous reactions in the literature.
Table 1: Site-Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 16 | 75-85 |
Table 2: Site-Selective Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (5) | DiPEA | DMF | 70 | 8 | 75-85 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | 12 | 70-80 |
Table 3: Site-Selective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS | THF | 80 | 16 | 75-85 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
-
Anhydrous solvents and reagents are recommended for optimal results and reproducibility.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Site-Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling at the C-2 position.
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene
-
Deionized water
-
Standard laboratory glassware for reaction, work-up, and purification.
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol), to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90°C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.
-
Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-phenyl-6-chloropyridin-3-amine.
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// Edges setup -> inert; inert -> solvent; solvent -> react; react -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> product; }
Diagram 2. Experimental workflow for Suzuki-Miyaura coupling.Protocol 2: Site-Selective Sonogashira Coupling of this compound with Phenylacetylene
This protocol provides a method for the introduction of an alkynyl group at the C-2 position.
Materials:
-
This compound
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Add anhydrous THF (10 mL) followed by triethylamine (3.0 mmol).
-
Stir the mixture for 5 minutes at room temperature.
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60°C and stir for 6 hours, or until completion as indicated by TLC/LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-chloro-2-(phenylethynyl)pyridin-3-amine.
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// Edges start -> prepare; prepare -> add_reagents; add_reagents -> add_alkyne; add_alkyne -> reaction; reaction -> workup; workup -> purification; purification -> end; }
Diagram 3. Logical flow for Sonogashira coupling.Protocol 3: Site-Selective Buchwald-Hartwig Amination of this compound with Morpholine
This protocol details the C-N bond formation at the C-2 position.
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.5 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol) and anhydrous toluene (10 mL).
-
Stir the mixture for a few minutes, then add morpholine (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction for 18 hours or until completion by TLC/LC-MS.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain 6-chloro-2-(morpholino)pyridin-3-amine.
Safety and Handling
-
This compound and its derivatives should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
-
Palladium catalysts and phosphine ligands are air- and/or moisture-sensitive and should be handled under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive; handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The site-selective cross-coupling of this compound provides a reliable and efficient strategy for the synthesis of 2-substituted-6-chloropyridin-3-amine derivatives. The protocols outlined in this application note serve as a robust starting point for researchers to explore the chemical space around this valuable pyridine scaffold, facilitating the development of novel compounds for pharmaceutical and materials science applications. The intact chloro-substituent offers a valuable opportunity for further diversification, enabling the synthesis of highly complex and functionalized molecules.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Chloro-2-iodopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 6-Chloro-2-iodopyridin-3-amine as a versatile starting material in the synthesis of kinase inhibitors. The unique trifunctional nature of this pyridine scaffold, featuring an amino group and two distinct halogen atoms at key positions, allows for a strategic and sequential approach to molecular elaboration, making it a valuable building block in medicinal chemistry.
The pyridine core is a well-established scaffold in the design of kinase inhibitors, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases.[1][2] The strategic positioning of the amino group on the this compound scaffold mimics the adenine portion of ATP, while the chloro and iodo substituents provide orthogonal handles for the introduction of diverse functionalities through various cross-coupling reactions. This enables the systematic exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.[3]
Synthetic Strategy
The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions is a key feature that can be exploited for the selective functionalization of this compound. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond. This allows for a regioselective reaction at the 2-position, followed by a subsequent reaction at the 6-position under different conditions.
A general and effective synthetic strategy involves an initial Suzuki-Miyaura or Sonogashira coupling at the more reactive 2-iodo position, followed by a Buchwald-Hartwig amination or a second Suzuki-Miyaura coupling at the 6-chloro position. This sequential approach allows for the controlled and diverse synthesis of trisubstituted aminopyridine-based kinase inhibitor scaffolds.
Core Reactions and Protocols
The following sections detail the experimental protocols for the key cross-coupling reactions utilized in the synthesis of kinase inhibitors from this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the 2-Iodo Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids at the 2-position. This reaction is instrumental in introducing aryl or heteroaryl moieties that can occupy the ribose-binding pocket or solvent-exposed regions of the kinase ATP-binding site.
Table 1: Reagents and Materials for Suzuki-Miyaura Coupling
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | Starting Material | 1.0 mmol, 258.4 mg |
| Arylboronic Acid | Coupling Partner | 1.2 mmol |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Palladium Catalyst | 0.05 mmol, 58 mg |
| K₂CO₃ (Potassium Carbonate) | Base | 2.0 mmol, 276 mg |
| 1,4-Dioxane | Solvent | 4 mL |
| Water | Co-solvent | 1 mL |
| Argon or Nitrogen | Inert Gas | - |
Experimental Protocol:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 equiv).
-
Add the degassed solvent system (1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloropyridin-3-amine.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Halopyridines
| Halopyridine Substrate | Arylboronic Acid | Catalyst System | Yield (%) |
| 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ | High |
| Resin-supported chloropyrimidine | Various arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ | Moderate |
| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | Good to Excellent |
Note: Yields are highly dependent on the specific substrates and reaction conditions.[4][5][6]
Protocol 2: Sonogashira Coupling at the 2-Iodo Position
The Sonogashira coupling enables the introduction of an alkynyl substituent at the 2-position, which can act as a rigid linker to access different regions of the kinase active site.
Table 3: Reagents and Materials for Sonogashira Coupling
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| This compound | Starting Material | 1.0 mmol, 258.4 mg |
| Terminal Alkyne | Coupling Partner | 1.2 mmol |
| PdCl₂(PPh₃)₂ | Palladium Catalyst | 0.02 mmol, 14 mg |
| CuI (Copper(I) Iodide) | Co-catalyst | 0.04 mmol, 7.6 mg |
| Triethylamine (Et₃N) | Base and Solvent | 5 mL |
| Tetrahydrofuran (THF) | Co-solvent | 5 mL |
| Argon or Nitrogen | Inert Gas | - |
Experimental Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).
-
Add anhydrous and degassed THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-6-chloropyridin-3-amine.
Table 4: Representative Yields for Sonogashira Coupling of Halopyridines
| Halopyridine Substrate | Terminal Alkyne | Catalyst System | Yield (%) |
| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | High |
| 2,6-dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Good |
Note: Yields are highly dependent on the specific substrates and reaction conditions.[7][8]
Protocol 3: Buchwald-Hartwig Amination at the 6-Chloro Position
Following the initial coupling at the 2-position, the remaining chloro group at the 6-position can be functionalized using a Buchwald-Hartwig amination to introduce various primary or secondary amines. This is a crucial step for installing moieties that can interact with the solvent-exposed region of the kinase ATP pocket.
Table 5: Reagents and Materials for Buchwald-Hartwig Amination
| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |
| 2-Aryl/Alkynyl-6-chloropyridin-3-amine | Starting Material | 1.0 mmol |
| Primary or Secondary Amine | Coupling Partner | 1.2 mmol |
| Pd₂(dba)₃ | Palladium Pre-catalyst | 0.02 mmol, 18.3 mg |
| XPhos | Ligand | 0.04 mmol, 19.1 mg |
| NaOtBu (Sodium tert-butoxide) | Base | 1.4 mmol, 134.5 mg |
| Toluene | Solvent | 5 mL |
| Argon or Nitrogen | Inert Gas | - |
Experimental Protocol:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the 2-substituted-6-chloropyridin-3-amine (1.0 equiv), the amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
In a separate flask, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 2,6-disubstituted pyridin-3-amine kinase inhibitor scaffold.
Table 6: Representative Yields for Buchwald-Hartwig Amination
| Aryl Halide Substrate | Amine | Catalyst System | Yield (%) |
| 6-bromo-2-chloroquinoline | Cyclic amines | Not specified | - |
| Aryl bromides | Primary amines | BINAP/DPPF ligands | High |
Note: Yields are highly dependent on the specific substrates and reaction conditions.[9][10]
Visualizing the Synthetic Workflow and Signaling Pathways
To further illustrate the application of this compound in kinase inhibitor synthesis, the following diagrams depict a general synthetic workflow and a simplified representation of a kinase signaling pathway that can be targeted by the synthesized inhibitors.
Caption: Sequential synthesis of a kinase inhibitor scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Regioselective Suzuki-Miyaura Coupling of 6-Chloro-2-iodopyridin-3-amine with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The 2-aryl-3-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a range of diseases, particularly as kinase inhibitors in oncology.[1] 6-Chloro-2-iodopyridin-3-amine is a valuable building block for accessing this scaffold. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for a highly regioselective Suzuki-Miyaura coupling at the 2-position, leaving the 6-chloro substituent available for subsequent diversification. This document provides detailed protocols and application notes for this selective transformation.
Principle of Regioselectivity
The regioselectivity of the Suzuki-Miyaura coupling on di- or polyhalogenated heterocycles is primarily dictated by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the Palladium(0) catalyst. The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the carbon-iodine bond significantly more susceptible to cleavage and subsequent coupling.[2] Consequently, in this compound, the Suzuki-Miyaura reaction occurs almost exclusively at the 2-position, affording 2-aryl-6-chloropyridin-3-amine derivatives.
Data Presentation
The following table summarizes representative yields for the regioselective Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on analogous reactions of chloro-iodo-substituted heterocycles.[3]
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 6-Chloro-2-phenylpyridin-3-amine | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 0.5 | ~85-90% (estimated) |
| 2 | 4-Methoxyphenylboronic acid | 6-Chloro-2-(4-methoxyphenyl)pyridin-3-amine | Pd₂(dba)₃ / SPhos | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 0.5 | 88 |
| 3 | (4-(Hydroxymethyl)phenyl)boronic acid | (5-Amino-2-chloropyridin-6-yl)(4-(hydroxymethyl)phenyl)methanol | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | 9 | 83 |
| 4 | (4-(Trifluoromethyl)phenyl)boronic acid | 6-Chloro-2-(4-(trifluoromethyl)phenyl)pyridin-3-amine | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 12 | ~75-85% (estimated) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd₂(dba)₃/SPhos
This protocol is adapted from a similar synthesis of 4-chloro-2-aryl-1H-pyrrolo[2,3-b]pyridines.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), SPhos (0.05 equiv), and K₂CO₃ (3.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloropyridin-3-amine.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times. This protocol is a general adaptation for this specific transformation.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent such as 1,4-dioxane/water (4:1) or Dimethylformamide (DMF)
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add the chosen degassed solvent system to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in the conventional heating protocol.
Applications in Drug Discovery
The 2-aryl-6-chloropyridin-3-amine scaffold is a key pharmacophore in the development of kinase inhibitors.[1][4] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 3-amino group of the pyridine ring often acts as a hydrogen bond donor, interacting with the hinge region of the kinase's ATP-binding pocket, a critical interaction for potent inhibition.[1] The 2-aryl group can be tailored to occupy a hydrophobic pocket, enhancing potency and selectivity. The 6-chloro position serves as a valuable point for further synthetic elaboration to optimize pharmacokinetic properties.
Derivatives of the 2-aryl-3-aminopyridine scaffold have been investigated as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinase (MAPK) pathway kinases, and tyrosine kinases, which are involved in cell cycle progression, proliferation, and survival signaling.[5][6]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reaction Progress of 6-Chloro-2-iodopyridin-3-amine by TLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thin-layer chromatography (TLC) is a simple, rapid, and sensitive analytical technique widely used for monitoring the progress of organic reactions.[1][2] This document provides a detailed protocol for monitoring reactions involving 6-Chloro-2-iodopyridin-3-amine as a starting material. This compound, being a halogenated aromatic amine, is amenable to TLC analysis. The protocol covers the selection of appropriate stationary and mobile phases, sample preparation, visualization techniques, and interpretation of results.
Materials and Equipment
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The fluorescent indicator (F254) allows for visualization under UV light.
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a common starting point for compounds of moderate polarity. The optimal ratio may need to be determined experimentally, but a 7:3 or 8:2 (v/v) mixture of hexane:ethyl acetate is a good starting point. For more polar products, the proportion of ethyl acetate can be increased.[1]
-
Developing Chamber: A glass chamber with a lid.
-
Spotting Capillaries: Glass capillary tubes for applying samples to the TLC plate.
-
Visualization:
-
UV lamp (254 nm).
-
Iodine chamber.
-
Staining solution (e.g., potassium permanganate stain).
-
-
Reagents and Solvents:
-
This compound (starting material).
-
Reaction mixture.
-
Solvent for sample dilution (e.g., dichloromethane or ethyl acetate).
-
Potassium permanganate stain: 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[3]
-
Experimental Protocol
1. Preparation of the TLC Plate and Chamber:
-
Draw a faint pencil line (the origin) approximately 1 cm from the bottom of the TLC plate.[4][5] Be careful not to scrape off the silica gel.
-
Mark equidistant points along the origin for spotting the starting material, co-spot, and reaction mixture.
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. The solvent level must be below the origin line on the TLC plate.[6][7]
-
Place a piece of filter paper in the chamber, ensuring it is saturated with the mobile phase, to maintain a saturated atmosphere. Close the chamber with the lid and allow it to equilibrate for 5-10 minutes.[7]
2. Sample Preparation and Spotting:
-
Starting Material (SM) Reference: Dissolve a small amount of this compound in a suitable solvent like ethyl acetate or dichloromethane to make a dilute solution.
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and dilute it with the same solvent used for the starting material.[8]
-
Co-spot (Co): This is a spot where both the starting material solution and the reaction mixture are applied on top of each other. This helps in identifying the starting material spot in the reaction mixture lane.
-
Using a capillary tube, spot small amounts of the prepared solutions onto the marked points on the origin line of the TLC plate.[5][6] The spots should be small and concentrated, ideally 1-2 mm in diameter.[1]
3. Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the plate is upright and the solvent does not splash onto the plate.[6]
-
Close the chamber and allow the mobile phase to ascend the plate by capillary action.[9]
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[5][6]
-
Allow the plate to air dry completely in a fume hood.
4. Visualization and Interpretation:
-
UV Light: Examine the dried TLC plate under a UV lamp (254 nm). Aromatic compounds like this compound and many of its products will appear as dark spots against the fluorescent green background of the plate.[10] Circle the observed spots with a pencil.
-
Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. Most organic compounds will form a temporary brown complex with iodine, appearing as brown spots.[10][11] This method is generally non-destructive.
-
Potassium Permanganate Stain: Dip the plate into the potassium permanganate staining solution or spray the solution evenly onto the plate. Oxidizable compounds (alcohols, amines, alkenes, etc.) will appear as yellow to brown spots on a purple background.[3] Gentle heating might be required to develop the spots.
-
Interpretation:
-
The progress of the reaction is monitored by the disappearance of the starting material spot and the appearance of one or more new spots corresponding to the product(s).
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[4]
-
-
Data Presentation
The following table summarizes the expected TLC data for a hypothetical reaction of this compound. The Rf values are illustrative and will depend on the specific reaction and the exact TLC conditions used.
| Compound | Role | Expected Rf Value (7:3 Hexane:EtOAc) | Visualization Method(s) |
| This compound | Starting Material | ~0.4 - 0.5 | UV (254 nm), Iodine, Potassium Permanganate Stain |
| Product | Product | Varies (e.g., ~0.2 - 0.3 for a more polar product) | UV (254 nm), Iodine, Potassium Permanganate Stain |
| Byproduct | Impurity | Varies | UV (254 nm), Iodine, Potassium Permanganate Stain |
Experimental Workflow Diagram
Caption: Workflow for monitoring reaction progress by TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. silicycle.com [silicycle.com]
- 4. iitg.ac.in [iitg.ac.in]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. benchchem.com [benchchem.com]
- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. faculty.fiu.edu [faculty.fiu.edu]
Application Note: HPLC Method for Analyzing Reactions of 6-Chloro-2-iodopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopyridin-3-amine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. Its halogenated and amino-substituted pyridine structure makes it a versatile precursor for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Accurate and reliable analytical methods are essential for monitoring the progress of reactions involving this intermediate, ensuring product purity, and optimizing reaction conditions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the qualitative and quantitative analysis of such reactions.[1] This application note provides a detailed protocol for a reverse-phase HPLC method suitable for analyzing reactions with this compound.
Challenges in HPLC Analysis
The analysis of substituted pyridines by HPLC can present challenges due to their polar nature, which can lead to poor retention on traditional C18 columns. Additionally, the basicity of the amine group may cause peak tailing due to interactions with residual silanols on the silica support of the column. Therefore, method development often focuses on selecting appropriate columns and mobile phases to achieve good peak shape and resolution.
Proposed HPLC Method
This note outlines a robust reverse-phase HPLC method for the analysis of this compound and its reaction products. The method is designed to provide good separation and peak shape for the starting material and potential products of common cross-coupling reactions.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Note: These are starting conditions and may require optimization for specific reaction mixtures.
Experimental Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 50:50 acetonitrile/water mixture.
2. Sample Preparation for Reaction Monitoring
-
At specified time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the mobile phase starting condition (90% Mobile Phase A, 10% Mobile Phase B).
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
3. HPLC Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (10% B) until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time of the starting material.
-
Inject the prepared reaction samples.
-
After each run, a post-run flush with a high percentage of organic solvent (e.g., 95% B) is recommended to clean the column.
Data Presentation: Expected Retention Times
The following table provides estimated retention times for this compound and a hypothetical product from a Suzuki-Miyaura coupling reaction, based on their predicted polarity.
| Compound | Structure | Estimated Retention Time (min) |
| This compound (Starting Material) | ![]() | ~ 8.5 |
| 6-Chloro-2-(4-methoxyphenyl)pyridin-3-amine (Hypothetical Product) | ![]() | ~ 10.2 |
Application Examples: Monitoring Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be coupled with various boronic acids to synthesize complex molecules.
Caption: Workflow for a Suzuki-Miyaura coupling reaction involving this compound.
2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of various substituted amino-pyridines.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The reverse-phase HPLC method detailed in this application note provides a reliable and robust approach for monitoring reactions involving this compound. This method is suitable for tracking the consumption of the starting material and the formation of products in common cross-coupling reactions. The provided protocols and diagrams serve as a comprehensive guide for researchers and scientists in the pharmaceutical and chemical industries to effectively analyze and optimize their synthetic processes.
References
Application Notes and Protocols for the Purification of 6-Chloro-2-iodopyridin-3-amine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 6-Chloro-2-iodopyridin-3-amine and its derivatives using column chromatography. The methodologies outlined are designed to ensure high purity and yield, critical for subsequent applications in research and drug development.
Introduction
This compound is a key building block in medicinal chemistry, utilized in the synthesis of a wide range of biologically active compounds. The purity of this scaffold and its derivatives is paramount for the reliability of biological data and the safety of potential therapeutic agents. Column chromatography is a widely employed technique for the purification of these compounds, offering effective separation from reaction byproducts and unreacted starting materials. This note details the critical parameters and provides a step-by-step guide for successful purification.
Data Presentation: Purification of this compound and its Analogs
The following table summarizes the purification conditions for this compound and a related derivative, providing a comparative overview of the methodologies.
| Compound | Stationary Phase | Mobile Phase / Eluent | Reported Yield (%) |
| 6-Chloro-4-iodopyridin-3-amine | Silica Gel | 10% Ethyl acetate in Petroleum Ether | 93% |
Experimental Protocols
This section provides a generalized protocol for the purification of this compound derivatives via silica gel column chromatography.
1. Materials and Reagents
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl acetate
-
Triethylamine (optional, for basic derivatives)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Collection tubes/flasks
-
Rotary evaporator
2. Procedure
2.1. Preparation of the Slurry and Packing the Column
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Carefully pour the slurry into the chromatography column, ensuring even packing to avoid air bubbles and channels.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
2.2. Sample Loading
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
2.3. Elution and Fraction Collection
-
Begin elution with the chosen mobile phase. For 6-chloro-4-iodopyridin-3-amine, a mobile phase of 10% ethyl acetate in petroleum ether has been shown to be effective. For other derivatives, a gradient of ethyl acetate in hexane is a common starting point.
-
Collect fractions of the eluate in separate tubes or flasks.
-
Monitor the separation by periodically analyzing the fractions using Thin Layer Chromatography (TLC).
2.4. Product Isolation
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.
3. Troubleshooting
-
Tailing of spots on TLC: Aminopyridine derivatives can interact strongly with the acidic silica gel, leading to tailing. To mitigate this, a small amount of triethylamine (0.1-1%) can be added to the mobile phase.
-
Poor separation: If the separation of the desired compound from impurities is not achieved, optimizing the mobile phase composition is necessary. This can be done by systematically varying the polarity of the eluent (e.g., by changing the ratio of ethyl acetate to hexane).
Visualizations
Diagram 1: Experimental Workflow for Purification
Caption: Workflow for the purification of this compound derivatives.
Diagram 2: Logical Relationships in Column Chromatography
Application Notes and Protocols for the Large-Scale Synthesis of 6-Chloro-2-iodopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the large-scale synthesis of 6-Chloro-2-iodopyridin-3-amine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The procedures outlined are designed for scalability and reproducibility in a research and development setting.
Overview and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry. A common and efficient method for its large-scale synthesis is the regioselective iodination of the commercially available starting material, 6-chloropyridin-3-amine. The electron-donating amino group at the 3-position activates the pyridine ring towards electrophilic substitution, directing the iodine to the ortho position (C2).
A well-established method for the iodination of activated aromatic amines involves the use of potassium iodide (KI) and a suitable oxidizing agent, such as potassium iodate (KIO₃), in an acidic medium. This in-situ generation of an electrophilic iodine species allows for controlled and efficient iodination.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 6-Chloropyridin-3-amine | ≥98% Purity | Commercial Source |
| Potassium Iodide (KI) | ACS Reagent Grade | Standard Supplier |
| Potassium Iodate (KIO₃) | ACS Reagent Grade | Standard Supplier |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Standard Supplier |
| Sodium Hydroxide (NaOH) | Pellets or Solution | Standard Supplier |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Standard Supplier |
| Hexanes | ACS Reagent Grade | Standard Supplier |
| Triethylamine (TEA) | ≥99% Purity | Standard Supplier |
| Silica Gel | 230-400 mesh | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | Standard Supplier |
Large-Scale Synthesis of this compound
This protocol is adapted from a similar synthesis of a halogenated aminopyridine and is suitable for scaling.[1][2]
Reaction Scheme:
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 6-chloropyridin-3-amine (1.0 eq).
-
Acidification: Carefully add 2M sulfuric acid (prepared by slowly adding concentrated H₂SO₄ to water with cooling) to the reactor to dissolve the starting material. Stir the mixture until a clear solution is obtained.
-
Addition of Iodinating Agents: To the stirred solution, add potassium iodate (0.5 eq) portion-wise, ensuring the temperature is maintained below 25 °C.
-
Addition of Potassium Iodide: Prepare a solution of potassium iodide (0.6 eq) in water. Add this solution dropwise to the reaction mixture over a period of 1-2 hours using the addition funnel.
-
Reaction: Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully adjust the pH of the solution to 8.5-9.5 with a 20-30% aqueous sodium hydroxide solution. This should be done slowly and with efficient cooling to control the exotherm.
-
A solid precipitate will form. Cool the mixture to 10 °C and stir for 1 hour to ensure complete precipitation.
-
-
Isolation:
-
Filter the solid product using a Buchner funnel.
-
Wash the filter cake with cold water.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 10-30%). To prevent tailing of the basic product on the acidic silica gel, it is recommended to add 0.5-1% triethylamine to the eluent.[3]
-
Quantitative Data (Example Scale):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount (g) |
| 6-Chloropyridin-3-amine | 128.56 | 1.0 | 1.0 | 128.56 |
| Potassium Iodate (KIO₃) | 214.00 | 0.5 | 0.5 | 107.00 |
| Potassium Iodide (KI) | 166.00 | 0.6 | 0.6 | 99.60 |
| This compound | 254.46 | - | - | (Expected) |
Note: The yield for a similar iodination reaction was reported to be in the range of 90-95%.[2]
Purification and Characterization
Purification Workflow
Caption: Purification workflow for this compound.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for the aromatic protons. For a related compound, 6-chloro-4-iodopyridin-3-amine, signals were observed at δ 7.81 (s, 1H) and 7.60 (s, 1H), with a broad singlet for the amine protons at δ 4.13 (br s, 2H).[4] |
| LC-MS | A peak corresponding to the molecular ion [M+H]⁺. |
| Purity | ≥98% as determined by HPLC or qNMR. |
Safety and Handling
-
6-Chloropyridin-3-amine: Handle in a well-ventilated area. Avoid contact with skin and eyes.
-
Potassium Iodide and Iodate: These are oxidizing agents. Keep away from combustible materials.
-
Concentrated Sulfuric Acid: Highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Always add acid to water, never the other way around.
-
Sodium Hydroxide: Corrosive. Handle with care, especially when preparing concentrated solutions.
Always consult the Safety Data Sheet (SDS) for each reagent before use. The synthesis should be carried out by trained personnel in a suitable chemical laboratory.
References
Application Notes and Protocols for 6-Chloro-2-iodopyridin-3-amine as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopyridin-3-amine is a versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive iodine atom, and a chlorine atom, allows for selective and sequential functionalization. This enables the synthesis of a diverse range of complex molecules, particularly kinase inhibitors and other biologically active compounds. The strategic location of the halogen atoms makes this molecule an ideal scaffold for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, facilitating the construction of novel molecular architectures.
Key Applications in Drug Discovery
Derivatives of substituted aminopyridines are integral to the development of targeted therapies, particularly in oncology. The aminopyridine core can serve as a crucial pharmacophore, often engaging in key hydrogen bond interactions within the ATP-binding site of various kinases. The 2-iodo and 6-chloro positions provide synthetic handles for introducing substituents that can modulate potency, selectivity, and pharmacokinetic properties.
Notably, compounds derived from similar aminopyridine scaffolds have been identified as potent inhibitors of critical signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and SMARCA2/4 pathways.
Data Presentation: Cross-Coupling Reactions
Due to the limited availability of specific quantitative data for this compound, the following tables present representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of the closely related and structurally similar 6-chloropyridin-3-amine. Given the higher reactivity of the carbon-iodine bond compared to the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, it is anticipated that reactions at the 2-position of this compound would proceed under milder conditions or with higher yields.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 6-Chloropyridin-3-amine with Various Boronic Acids
| Boronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 8 | 80-90 |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF/H₂O | 90 | 16 | 70-80 |
Table 2: Representative Yields for Buchwald-Hartwig Amination of 6-Chloropyridin-3-amine with Various Amines
| Amine | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | - | High |
| Morpholine | RuPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | ~83 |
| Cyclopentylamine | BrettPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | ~78 |
Experimental Protocols
The following protocols are adapted for this compound based on established procedures for similar halopyridines. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and time) is crucial for achieving optimal yields with this specific substrate. The higher reactivity of the C-I bond at the 2-position suggests that initial cross-coupling reactions will likely occur selectively at this site.
Protocol 1: Suzuki-Miyaura Coupling at the 2-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid, targeting the more reactive 2-iodo position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-chloropyridin-3-amine.
Protocol 2: Buchwald-Hartwig Amination at the 2-Position
This protocol provides a general method for the palladium-catalyzed C-N bond formation at the 2-position of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene and stir for 10 minutes to pre-form the catalyst.
-
To this mixture, add this compound and the desired amine.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the desired N-substituted-6-chloro-pyridin-2,3-diamine.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the functionalization of this compound via sequential cross-coupling reactions.
Caption: Sequential functionalization of this compound.
Signaling Pathway: PI3K/AKT/mTOR Inhibition
Derivatives of substituted aminopyridines have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[1]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.
Signaling Pathway: SMARCA2/4 Degradation
SMARCA2 and SMARCA4 are key components of the SWI/SNF chromatin remodeling complex. In some cancers, there is a dependency on one of these paralogs, making them attractive therapeutic targets for protein degradation.
Caption: Targeted degradation of SMARCA2 by an aminopyridine-based PROTAC.
References
Troubleshooting & Optimization
Technical Support Center: 6-Chloro-2-iodopyridin-3-amine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-iodopyridin-3-amine in common cross-coupling reactions. The primary challenge with this substrate is achieving selective functionalization at the highly reactive C-I bond while preventing unwanted side reactions, particularly dehalogenation of the C-Cl bond.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the two halogen atoms in this compound?
A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, selective functionalization at the 2-position (iodo) is generally expected.
Q2: What are the most common side reactions observed when using this compound?
A2: The most prevalent side reactions are:
-
Dechlorination: Replacement of the chlorine atom at the 6-position with a hydrogen atom, leading to the formation of 2-iodo-pyridin-3-amine derivatives. This is a form of hydrodehalogenation.
-
Deiodination: Although less common than dechlorination due to the higher reactivity of the C-I bond in the desired coupling, replacement of the iodine atom with hydrogen can still occur, especially under harsh reaction conditions or with prolonged reaction times.
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the alkyne (in Sonogashira coupling). This is often promoted by the presence of oxygen.[1]
Q3: How can I minimize dehalogenation, particularly dechlorination?
A3: Minimizing dehalogenation involves careful optimization of the reaction conditions:
-
Catalyst and Ligand Selection: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling reaction, which often outcompetes the dehalogenation pathway.[2]
-
Base Selection: The choice of base is critical. While a base is necessary for the reaction to proceed, overly strong bases can sometimes promote dehalogenation. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium tert-butoxide (NaOtBu), particularly when trying to avoid dechlorination.[3][4]
-
Temperature and Reaction Time: Use the lowest temperature at which the desired reaction proceeds at a reasonable rate. Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Monitoring the reaction progress by TLC or LC-MS is crucial to avoid unnecessary heating after the starting material has been consumed.[5]
-
Solvent Choice: The solvent can influence the reaction outcome. Aprotic solvents like 1,4-dioxane, toluene, or THF are commonly used. In some cases, the addition of water can be beneficial, but anhydrous conditions might be necessary to suppress certain side reactions.[2][6]
Troubleshooting Guides
Issue 1: Significant Dechlorination Observed
If you are observing a significant amount of the dechlorinated byproduct, consider the following troubleshooting steps:
| Parameter | Recommended Change | Rationale |
| Base | Switch from a strong base (e.g., NaOtBu) to a milder inorganic base (e.g., K₃PO₄, Cs₂CO₃).[3][4] | Stronger bases can increase the rate of hydrodehalogenation. Milder bases are often sufficient to promote the desired coupling without accelerating this side reaction. |
| Ligand | If using a simple phosphine ligand (e.g., PPh₃), switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand).[2] | These ligands form more stable and active palladium complexes that can facilitate the cross-coupling reaction at a faster rate than the dehalogenation pathway. |
| Temperature | Lower the reaction temperature by 10-20 °C. | Dehalogenation can be more sensitive to higher temperatures than the desired coupling reaction. |
| Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed. | Extended reaction times can lead to the accumulation of byproducts. |
Issue 2: Low or No Conversion of Starting Material
If your reaction is not proceeding or giving low yields of the desired product, consider these points:
| Parameter | Recommended Action | Rationale |
| Catalyst System | Ensure your palladium source and ligand are of good quality and properly handled. For the less reactive C-Cl bond (if targeting double substitution), a highly active catalyst system with a bulky, electron-rich ligand is essential.[2] | The active Pd(0) species is sensitive to oxygen. Inefficient catalyst activation or deactivation will halt the reaction. |
| Inert Atmosphere | Thoroughly degas all solvents and ensure the reaction is set up and maintained under an inert atmosphere (Argon or Nitrogen).[2] | Oxygen can deactivate the palladium catalyst, leading to the formation of palladium black and cessation of the catalytic cycle.[1] |
| Base | Check the quality and solubility of your base. For Suzuki reactions, a base is required to activate the boronic acid.[5] | An inappropriate or inactive base will prevent the transmetalation step of the catalytic cycle. |
| Solvent | Ensure you are using an appropriate, anhydrous, and degassed solvent. | The solvent needs to solubilize the reactants and facilitate the catalytic cycle. |
Experimental Protocols & Methodologies
The following tables provide starting points for optimizing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound, with a focus on selective coupling at the C-I bond while preserving the C-Cl bond.
Suzuki-Miyaura Coupling: Selective C-I Arylation
This protocol is designed for the selective coupling at the 2-position.
| Parameter | Recommended Conditions |
| Palladium Source | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1-2 mol%) |
| Ligand | SPhos (4 mol%) or XPhos (4-6 mol%)[6] |
| Base | K₃PO₄ (2.0 equivalents)[6] |
| Solvent | Anhydrous Toluene or 1,4-Dioxane[3][6] |
| Temperature | 80-100 °C |
| Reactants | This compound (1.0 eq.), Arylboronic acid (1.2 eq.) |
General Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.[6]
-
Add the anhydrous, degassed solvent via syringe.[6]
-
Heat the reaction mixture with vigorous stirring and monitor by TLC or LC-MS.[6]
-
Upon completion, cool to room temperature, dilute with an organic solvent, and wash with water and brine.[7]
-
Dry the organic layer, concentrate, and purify by column chromatography.[7]
Sonogashira Coupling: Selective C-I Alkynylation
This protocol aims for selective C-C bond formation at the 2-position.
| Parameter | Recommended Conditions |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Copper Co-catalyst | CuI (1-3 mol%) |
| Base | Triethylamine (NEt₃) or Diisopropylamine (i-Pr₂NH) (can be used as solvent)[8][9] |
| Solvent | THF or DMF (if not using an amine base as the solvent)[8] |
| Temperature | Room Temperature to 60 °C |
| Reactants | This compound (1.0 eq.), Terminal Alkyne (1.1-1.5 eq.) |
General Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent.
-
Add the terminal alkyne, copper(I) iodide, and the palladium catalyst.
-
Add the amine base (if not used as the solvent).
-
Stir the reaction at the desired temperature and monitor its progress.
-
After completion, dilute with an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry, concentrate, and purify the product.
Buchwald-Hartwig Amination: Selective C-I Amination
This protocol is for the selective formation of a C-N bond at the 2-position.
| Parameter | Recommended Conditions |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a suitable pre-catalyst. |
| Ligand | XPhos or RuPhos (2-5 mol%)[3] |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equivalents)[3] |
| Solvent | Anhydrous, degassed Toluene or 1,4-Dioxane[3] |
| Temperature | 90-110 °C |
| Reactants | This compound (1.0 eq.), Amine (1.1-1.5 eq.) |
General Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium source, ligand, and base.[3]
-
Add the anhydrous, degassed solvent and stir to form the active catalyst.[3]
-
Add this compound and the coupling amine.[3]
-
Seal the vial and heat with stirring for the required time, monitoring by TLC or LC-MS.
-
After cooling, dilute with an organic solvent and filter through celite.
-
Concentrate the filtrate and purify the residue.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Technical Support Center: Optimizing Cross-Coupling Reactions of 6-Chloro-2-iodopyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing base and solvent systems for the cross-coupling of 6-Chloro-2-iodopyridin-3-amine. Given the presence of two distinct halogen atoms, a primary challenge is achieving regioselective functionalization. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Troubleshooting Guides
Cross-coupling reactions with this compound can present challenges ranging from low yield and poor regioselectivity to complete reaction failure. The following tables outline common problems, their potential causes, and recommended solutions.
General Cross-Coupling Issues
| Problem | Possible Cause(s) | Suggested Solutions |
| No or Low Conversion | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Ensure proper activation of the precatalyst if required. |
| Oxygen contamination | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[1] | |
| Poor solubility of reagents | Select a solvent or solvent mixture that ensures the solubility of all components, including the inorganic base. | |
| Inappropriate temperature | Reactions involving the less reactive C-Cl bond may require higher temperatures (80-110 °C).[1] | |
| Poor Regioselectivity | Suboptimal catalyst/ligand system | The choice of ligand can influence which halogen is activated. Screen different classes of ligands (e.g., monodentate vs. bidentate phosphines). |
| Reaction conditions favoring one pathway | Systematically vary the base, solvent, and temperature to identify conditions that favor the desired isomer. | |
| Formation of Side Products | Protodehalogenation (loss of I or Cl) | Use anhydrous solvents and ensure the base is not excessively strong or nucleophilic. |
| Homocoupling of coupling partners | Ensure a thoroughly deoxygenated reaction environment. Using a direct Pd(0) source like Pd(PPh₃)₄ may reduce homocoupling. |
Reaction-Specific Troubleshooting
| Reaction Type | Problem | Possible Cause(s) | Suggested Solutions |
| Suzuki-Miyaura | Protodeboronation of boronic acid | Use fresh boronic acid or more stable boronate esters. Minimize reaction time and temperature where possible. | |
| Low yield with C-Cl coupling | Weak base or inappropriate ligand. | Use a stronger base such as K₃PO₄ or Cs₂CO₃ and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[1] | |
| Buchwald-Hartwig | Catalyst inhibition | The pyridine nitrogen or the amino group can coordinate to the palladium center. | The use of bulky ligands can mitigate catalyst inhibition. |
| Base-sensitive functional groups | Strong bases like NaOtBu may cause decomposition. | Consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃. | |
| Sonogashira | Homocoupling of the alkyne (Glaser coupling) | Presence of oxygen. Copper co-catalyst issues. | Rigorously exclude oxygen. If using a copper co-catalyst, ensure it is fresh. Consider copper-free conditions. |
| Poor regioselectivity | Ligand effects. | For related dihalo-heterocycles, monodentate ligands have been shown to favor reaction at one position, while bidentate ligands favor another.[2][3] A similar screening approach may be beneficial here. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive on this compound?
Generally, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the rate-determining oxidative addition step. Therefore, selective coupling at the C-2 position (iodo) is expected under milder conditions.
Q2: How can I achieve selective coupling at the C-2 (iodo) position?
To favor coupling at the more reactive C-2 iodo position, it is advisable to start with milder reaction conditions. This typically involves:
-
Lower temperatures: Start at room temperature and gradually increase if no reaction is observed.
-
Milder bases: Bases like Na₂CO₃ or K₂CO₃ may be sufficient.
-
Standard ligands: Ligands such as PPh₃ may provide sufficient catalytic activity for the C-I bond without activating the C-Cl bond.
Q3: What conditions are required to couple at the C-6 (chloro) position?
Coupling at the less reactive C-6 chloro position is more challenging and generally requires more forcing conditions. To achieve this, consider:
-
Higher temperatures: Typically in the range of 80-110 °C.[1]
-
Stronger bases: K₃PO₄ or Cs₂CO₃ are often necessary to promote the reaction.[1]
-
Specialized ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often essential for activating the C-Cl bond.[1]
-
Prior functionalization of the C-2 position: The most reliable strategy for selective C-6 coupling is to first perform a cross-coupling at the C-2 iodo position and then subject the resulting product to a second coupling under more forcing conditions.
Q4: Can the 3-amino group interfere with the reaction?
Yes, the free amino group can potentially coordinate to the palladium catalyst, leading to catalyst inhibition. While many cross-coupling reactions on aminopyridines proceed without protection, if catalyst inhibition is suspected, consider using a ligand that is bulky enough to prevent this interaction.
Q5: What is a good starting point for solvent and base optimization?
A good starting point is to screen a combination of a few common bases and solvents. For the base, consider a weak inorganic base (e.g., Na₂CO₃), a moderately strong base (e.g., K₂CO₃), and a strong base (e.g., K₃PO₄ or Cs₂CO₃). For the solvent, screen a polar aprotic solvent (e.g., DMF or dioxane), an aromatic hydrocarbon (e.g., toluene), and potentially a protic solvent mixture (e.g., dioxane/water), particularly for Suzuki reactions. The optimal combination will depend on the specific coupling partners and the desired regioselectivity.
Data Presentation: Starting Conditions for Optimization
The following tables provide recommended starting conditions for various cross-coupling reactions of this compound. These are based on established protocols for related halopyridines and should be considered as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling Starting Conditions
| Parameter | Condition for C-2 (Iodo) Selectivity | Condition for C-6 (Chloro) Selectivity (after C-2 functionalization) |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (2 mol%) |
| Ligand | PPh₃ (4-10 mol%) or None (for Pd(PPh₃)₄) | SPhos or XPhos (4-10 mol%) |
| Base | K₂CO₃ or Na₂CO₃ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | Toluene or 1,4-Dioxane |
| Temperature | 60-80 °C | 100-110 °C |
Table 2: Buchwald-Hartwig Amination Starting Conditions
| Parameter | Condition for C-2 (Iodo) Selectivity | Condition for C-6 (Chloro) Selectivity (after C-2 functionalization) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd₂(dba)₃ (2-4 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | BINAP or Xantphos (2-4 mol%) | RuPhos or BrettPhos (4-8 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (1.5-2 equiv.) | NaOtBu or LHMDS (1.5-2 equiv.) |
| Solvent | Toluene or Dioxane | Toluene or THF |
| Temperature | 80-100 °C | 100-110 °C |
Table 3: Sonogashira Coupling Starting Conditions (Copper Co-catalyzed)
| Parameter | Condition for C-2 (Iodo) Selectivity | Condition for C-6 (Chloro) Selectivity (after C-2 functionalization) |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(PPh₃)₂Cl₂ (5-10 mol%) with a suitable ligand |
| Copper Source | CuI (4-10 mol%) | CuI (10-20 mol%) |
| Ligand | PPh₃ (4-10 mol%) | Consider screening bulky, electron-rich phosphines |
| Base | Et₃N or DIPEA (2-4 equiv.) | Et₃N or DIPEA (in excess, can be used as solvent) |
| Solvent | THF or DMF | DMF or Et₃N |
| Temperature | Room Temperature to 60 °C | 80-100 °C |
Experimental Protocols
The following are general, representative protocols for the cross-coupling of this compound. Note: These are starting points and will likely require optimization for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-2 Position
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination at the C-6 Position (assuming prior C-2 functionalization)
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv.), RuPhos (0.04 equiv.), and NaOtBu (1.5 equiv.) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene.
-
Add the C-2 functionalized 6-chloropyridin-3-amine derivative (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography.
Protocol 3: Selective Sonogashira Coupling at the C-2 Position
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF, followed by the terminal alkyne (1.5 equiv.) and Et₃N (3.0 equiv.) via syringe.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
Technical Support Center: Buchwald-Hartwig Amination of 6-Chloro-2-iodopyridin-3-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the Buchwald-Hartwig amination of 6-Chloro-2-iodopyridin-3-amine. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows no or very low conversion of the starting material. What are the primary causes and what should I investigate first?
Low or no conversion is a common issue, often stemming from an inactive catalyst or suboptimal reaction conditions. Given the substrate, this compound, the reaction should preferentially occur at the more reactive C-I bond.[1]
Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: Ensure the palladium source is active. Palladium(II) acetate (Pd(OAc)₂) can be unreliable; consider using a more robust pre-catalyst, such as a G3 or G4 palladacycle, which generates the active Pd(0) species more efficiently.[2][3]
-
Ligand Choice: The selection of the phosphine ligand is critical. For electron-deficient heteroaryl halides, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to facilitate the catalytic cycle.[2][4] Standard ligands like triphenylphosphine (PPh₃) are often ineffective for such challenging substrates.[2]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to as high as 5 mol% may be required.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Solvent Purity: Use anhydrous, degassed solvents. Common solvents for this reaction include toluene, 1,4-dioxane, or THF.[2][5] The presence of water can lead to side reactions and catalyst deactivation.
-
Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to promote the oxidative addition step, which can be the rate-limiting step.[2]
-
-
Base Selection:
-
A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for this transformation.[2][6] If the substrate is sensitive to such a strong base, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but this may necessitate a more active catalyst system and higher temperatures.[2]
-
Q2: I am observing significant hydrodehalogenation of my starting material (replacement of -I or -Cl with -H). How can I minimize this side reaction?
Hydrodehalogenation is a competing pathway where the aryl halide is reduced instead of aminated.[2] This often occurs when the desired reductive elimination is slow, allowing for side reactions like β-hydride elimination.[7]
Strategies to Suppress Hydrodehalogenation:
-
Ligand Selection: Employing bulky, electron-rich ligands can promote the desired C-N bond formation and reductive elimination over competing pathways.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help favor the amination pathway.[2]
-
Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dried. Trace amounts of water can be a proton source for hydrodehalogenation.
-
Base Purity: Use a high-purity, anhydrous base. Some batches of NaOtBu may contain residual sodium hydroxide or moisture, which can promote this side reaction.[2]
Q3: The reaction is messy, and I see multiple unidentified side products. What could be the cause?
The presence of multiple functionalities on the this compound substrate (iodo, chloro, and amino groups) can lead to complex reaction mixtures if not controlled properly.
Potential Causes and Solutions:
-
Dimerization/Self-Coupling: The free amino group of the starting material can potentially react with another molecule of the halo-pyridine. This can sometimes be suppressed by adjusting the stoichiometry of the reagents or by using a ligand that disfavors this pathway.
-
Reaction at the Chloro Position: While the C-I bond is significantly more reactive, under forcing conditions (high temperature, long reaction times), coupling at the C-Cl position may occur, leading to di-aminated products. If mono-amination is desired, careful monitoring of the reaction progress is essential.
-
Ligand Degradation: Some phosphine ligands can degrade at high temperatures over prolonged periods. Ensure the reaction time is not excessively long.
-
Substrate Purity: Impurities in the starting material can lead to unexpected side reactions. Verify the purity of your this compound before starting the reaction.
Q4: Should I be concerned about the free amino group on my starting material interfering with the reaction?
Yes, the free amino group (-NH₂) on the pyridine ring can potentially coordinate to the palladium catalyst, which may inhibit the catalytic cycle. However, the use of appropriate bulky, electron-rich phosphine ligands often mitigates this issue by sterically hindering such unproductive coordination. In most cases, protection of the amino group is not necessary if the right ligand is chosen.
Optimization Parameters for Buchwald-Hartwig Amination
For a systematic approach to optimizing the reaction, consider varying the following parameters. The table below provides a summary of common choices for challenging substrates.
| Parameter | Recommended Options | Typical Range | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, G3/G4 Palladacycle Pre-catalysts | 1-5 mol% | Pre-catalysts often provide more consistent results.[2][3] |
| Ligand | XPhos, RuPhos, BrettPhos, DavePhos, Josiphos | 1.2 - 2.0 (Ligand:Pd ratio) | Bulky, electron-rich biarylphosphine ligands are essential for activating C-Cl bonds and suitable for electron-deficient pyridines.[2][4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS | 1.5 - 2.5 equivalents | NaOtBu is generally most effective, but weaker bases may be needed for base-sensitive substrates.[2][6] |
| Solvent | Toluene, 1,4-Dioxane, THF, CPME | - | Must be anhydrous and degassed.[2][5] Toluene is often a good choice to minimize solubility of iodide salts that can inhibit the catalyst.[4][8] |
| Temperature | 80 - 120 °C | - | Higher temperatures are often required, especially if targeting the less reactive C-Cl bond or using weaker bases.[2] |
| Amine | Primary or Secondary Amines | 1.1 - 1.5 equivalents | A slight excess is generally recommended to drive the reaction to completion.[2] |
Generalized Experimental Protocol
This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Note: This is a template and may require optimization for your specific amine coupling partner.
-
Preparation:
-
To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add this compound (1.0 equivalent) and the solid base (e.g., NaOtBu, 2.0 equivalents).
-
-
Reaction Setup:
-
Seal the flask/vial with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the amine coupling partner (1.2 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
-
Execution:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water or brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting a failed or low-yielding Buchwald-Hartwig reaction with this compound.
A troubleshooting workflow for a failed Buchwald-Hartwig amination.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
how to improve solubility for 6-Chloro-2-iodopyridin-3-amine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 6-Chloro-2-iodopyridin-3-amine in organic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for reactions involving this compound?
Q2: My this compound is not dissolving sufficiently in the chosen reaction solvent. What can I do?
Low solubility can lead to poor reaction kinetics and lower yields.[1] Consider the following strategies to improve solubility:
-
Solvent Screening: Test the solubility of a small sample of your starting material in various recommended solvents at room temperature and at the intended reaction temperature.
-
Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. For instance, adding a more polar aprotic solvent like DMF or DMSO to a less polar solvent like toluene or dioxane may improve dissolution.
-
Temperature Increase: In many cases, solubility increases with temperature. Gently warming the solvent while stirring can help dissolve the starting material. However, be mindful of the thermal stability of your reactants and reagents.
-
Use of Additives: In some cases, the addition of a solubilizing agent or a phase-transfer catalyst can be beneficial, although this should be evaluated on a case-by-case basis to avoid interference with the reaction.
Q3: Are there any general considerations for handling this compound?
Yes, as a halogenated pyridine derivative, it is important to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For storage, keep it in a tightly sealed container in a cool, dry place away from light and incompatible materials.
Troubleshooting Guide: Improving Solubility in Reactions
This guide provides a systematic approach to address solubility issues encountered during reactions with this compound.
Problem: Poor or Incomplete Dissolution of this compound
Symptoms:
-
Visible solid material in the reaction flask even after prolonged stirring.
-
Inconsistent reaction progress or low product yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing solubility issues.
Data Presentation: Recommended Solvents for Reactions
The following table summarizes solvents that have been successfully used in palladium-catalyzed cross-coupling reactions with 6-Chloropyridin-3-amine, a close structural analog of this compound. These are excellent starting points for your experiments.
| Solvent | Reaction Type | Typical Temperature Range (°C) | Notes |
| Toluene (anhydrous) | Suzuki-Miyaura | 80 - 110 | A common choice for Suzuki couplings, often used with strong bases like K₃PO₄.[1][2] |
| 1,4-Dioxane | Suzuki-Miyaura | 80 - 110 | Frequently used in combination with water as a co-solvent. |
| N,N-Dimethylformamide (DMF) | Suzuki-Miyaura | 80 - 110 | A more polar aprotic solvent that can enhance the solubility of polar starting materials. |
| Tetrahydrofuran (THF) | Buchwald-Hartwig | 60 - 100 | Often used for amination reactions. Ensure it is anhydrous. |
| Toluene (anhydrous) | Buchwald-Hartwig | 80 - 110 | A versatile solvent for various cross-coupling reactions.[2] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol outlines a method to quickly assess the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of anhydrous solvents (e.g., Toluene, 1,4-Dioxane, DMF, THF, Acetonitrile)
-
Small vials (e.g., 1 mL) with caps
-
Magnetic stir plate and stir bars
-
Heat gun or heating block
Methodology:
-
Add approximately 5-10 mg of this compound to a small vial containing a stir bar.
-
Add 0.5 mL of the first solvent to be tested.
-
Stir the mixture vigorously at room temperature for 5-10 minutes. Observe and record the degree of dissolution.
-
If the compound is not fully dissolved, gently warm the vial using a heat gun or a heating block while continuing to stir. Be cautious not to boil the solvent.
-
Observe and record the solubility at the elevated temperature.
-
Repeat steps 1-5 for each solvent to be tested.
-
Based on the results, select the most promising solvent or co-solvent system for your reaction.
Caption: Experimental workflow for small-scale solubility screening.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Improved Solubility
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction, incorporating considerations for enhancing the solubility of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous Toluene
-
Anhydrous DMF (as a co-solvent, if needed)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Methodology:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., 2-5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (to achieve a concentration of ~0.1-0.2 M).
-
Stir the mixture at room temperature. If solubility is poor, add anhydrous DMF dropwise as a co-solvent until the solids dissolve (e.g., up to 10-20% v/v).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., Pd₂(dba)₃) and ligand (e.g., XPhos, RuPhos)
-
Strong base (e.g., NaOtBu, LHMDS)
-
Anhydrous solvent (e.g., Toluene, THF, or 1,4-Dioxane)
-
Glovebox or Schlenk line for inert atmosphere
Methodology:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Add the base (1.5-2.5 equiv), this compound (1.0 equiv), and the amine coupling partner (1.1-1.5 equiv).
-
Add the anhydrous solvent. If solubility is a concern, consider a more polar solvent like 1,4-dioxane or a mixture of toluene and dioxane.
-
Seal the vessel and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates and desired outcomes. Always perform a small-scale test reaction before proceeding to a larger scale.
References
Technical Support Center: Palladium-Catalyzed Reactions of 6-Chloro-2-iodopyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-2-iodopyridin-3-amine in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
A1: The cross-coupling reaction is expected to occur selectively at the C-I bond (position 2). The general reactivity order for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[1][2] This inherent difference in reactivity allows for the selective functionalization at the 2-position while leaving the C-Cl bond at the 6-position intact for subsequent transformations.
Q2: Can the 3-amino group interfere with the palladium catalyst?
A2: Yes, the primary amino group at the 3-position can coordinate to the palladium center, which may inhibit the catalytic activity.[3] This can lead to lower yields or require specific reaction conditions to overcome. The use of bulky phosphine ligands can sometimes mitigate this issue by sterically hindering the coordination of the amino group to the palladium catalyst.
Q3: What are the most common side reactions observed with this substrate?
A3: The most common side reactions include:
-
Hydrodehalogenation: Replacement of the iodine or chlorine atom with a hydrogen atom.[4]
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).
-
Di-substitution: Reaction at both the C-I and C-Cl positions, leading to a loss of regioselectivity.
-
Catalyst Decomposition: Formation of palladium black, indicating the precipitation of inactive palladium metal.
Q4: How can I minimize the formation of the di-substituted product?
A4: To favor mono-substitution at the C-I bond, consider the following:
-
Control Stoichiometry: Use a controlled amount of the coupling partner (e.g., 1.0-1.2 equivalents).
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity for the more reactive C-I bond.
-
Reaction Time: Monitor the reaction closely and stop it once the mono-substituted product is predominantly formed to avoid further reaction at the C-Cl bond.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Mono-Substituted Product
Question: My reaction with this compound is not proceeding, or the yield of the mono-arylated/aminated/alkynylated product is very low. What should I investigate?
Answer: Low or no conversion can be attributed to several factors. Follow this troubleshooting workflow to diagnose and resolve the issue.
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. research.rug.nl [research.rug.nl]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
how to avoid tailing of aminopyridines on silica gel column
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the tailing of aminopyridines during silica gel column chromatography.
Frequently Asked Questions (FAQs)
Q1: What causes aminopyridines to tail on a silica gel column?
A1: Tailing of aminopyridines on a standard silica gel column is primarily due to the strong interaction between the basic amine functional group of the aminopyridine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction can lead to a number of undesirable effects, including poor peak shape, streaking, and in some cases, irreversible adsorption of the compound to the stationary phase.
Q2: How can I quickly assess if my aminopyridine will tail on a silica gel column?
A2: Thin-layer chromatography (TLC) is an excellent preliminary tool. If you observe streaking or tailing of your aminopyridine spot on a silica gel TLC plate, it is highly likely you will encounter similar issues during column chromatography. To confirm this is due to the basicity of your compound, you can run a second TLC plate where you have added a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to the developing solvent. If the spot shape improves and the tailing is reduced, this confirms the issue is due to the interaction with the acidic silica.
Q3: Are there alternatives to silica gel for purifying aminopyridines?
A3: Yes, several alternative stationary phases can be used to avoid the issues associated with acidic silica gel. The most common alternatives are:
-
Basic Alumina: This is an excellent choice for the purification of basic compounds like aminopyridines as it does not have the acidic sites that cause tailing.[2][3]
-
Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that is well-suited for the purification of basic compounds.[2]
-
Reverse-Phase (C18) Silica: For polar aminopyridines, reverse-phase chromatography can be a good option. In this technique, a non-polar stationary phase is used with a polar mobile phase.
Troubleshooting Guides
Problem: Significant Tailing of Aminopyridine on a Silica Gel Column
Solution 1: Addition of a Basic Modifier to the Mobile Phase
This is the most common and often the easiest solution to implement. The addition of a small amount of a basic modifier to the eluent will "neutralize" the acidic silanol groups on the silica, reducing their interaction with the aminopyridine.
-
Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your mobile phase. For example, to prepare 500 mL of eluent with 1% TEA, add 5 mL of TEA to 495 mL of your solvent system.
-
Ammonia/Ammonium Hydroxide: Prepare a stock solution of 2-7 M ammonia in methanol. This can then be used as the polar component in your mobile phase, typically with dichloromethane (DCM) or chloroform as the non-polar component. Be cautious not to use highly polar solvent systems with basic modifiers, as this can lead to the dissolution of the silica gel. It is generally recommended to keep the concentration of the basic methanol solution below 10-20%.[4]
Solution 2: Pre-treatment of Silica Gel
Deactivating the silica gel before packing the column can also be a very effective strategy.
-
Slurry Method: When preparing the silica slurry before packing the column, add 1-3% TEA to the solvent. Allow the slurry to mix for a few minutes before packing the column.
-
Column Flush: After packing the column with silica gel, flush the column with one to two column volumes of your mobile phase containing 1-3% TEA. This will neutralize the acidic sites before you load your sample.
Solution 3: Dry Loading of the Sample
The way the sample is loaded onto the column can also impact peak shape. Dry loading is often preferred for compounds that are not readily soluble in the mobile phase or for larger sample loads.
-
Procedure: Dissolve your crude aminopyridine in a suitable solvent. Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution. Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This powder can then be carefully added to the top of your packed silica gel column.
Data Presentation
The following table summarizes the effect of adding triethylamine (TEA) on the peak asymmetry of a pyridine compound during column chromatography. A peak asymmetry factor (As) close to 1.0 indicates a symmetrical peak, while values greater than 1.0 indicate tailing.
| Mobile Phase Additive | Retention Time (min) | Peak Asymmetry (As) |
| None | 4.5 | 2.2[1] |
| 0.1% TEA | 4.3 | 1.2[1] |
Experimental Protocols
Protocol 1: Column Chromatography with Triethylamine in the Mobile Phase
-
TLC Analysis: Determine a suitable mobile phase for your aminopyridine using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for your target compound. Add 0.5-1% TEA to the mobile phase to assess its effect on tailing.
-
Mobile Phase Preparation: Prepare a sufficient volume of the chosen mobile phase and add 0.5-2% (v/v) of triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase containing TEA. Pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude aminopyridine in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase containing TEA. Collect fractions and monitor the separation by TLC.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine is volatile and can often be removed along with the solvent.
Protocol 2: Purification using Basic Alumina
-
TLC Analysis: Use alumina TLC plates to determine a suitable mobile phase. The polarity of the solvent system may differ from that used for silica gel.
-
Column Packing: Pack a column with basic alumina using the chosen mobile phase.
-
Sample Loading: Dissolve the crude aminopyridine in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column and collect fractions, monitoring the separation by TLC.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Interaction of basic aminopyridine with acidic silanol groups on silica gel, leading to tailing.
Caption: Troubleshooting workflow for addressing tailing of aminopyridines in silica gel chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. teledyneisco.com [teledyneisco.com]
- 3. A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs and plasma constituents following on-line solid-phase extraction with column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
choosing the right ligand for Suzuki coupling of an iodo-chloropyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on choosing the right ligand for the Suzuki coupling of iodo-chloropyridines. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to overcome common challenges and achieve desired regioselectivity in your cross-coupling reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki coupling of iodo-chloropyridines, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Product
-
Possible Causes:
-
Inactive Catalyst: The active Pd(0) species can be sensitive to oxygen.
-
Poor Ligand Choice: The selected ligand may not be effective for the specific iodo-chloropyridine substrate.
-
Suboptimal Reaction Conditions: The base, solvent, or temperature may not be suitable for the reaction.[1]
-
Poor Quality Reagents: The boronic acid may have degraded (protodeboronation), or the iodo-chloropyridine may be impure.
-
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Thoroughly degas solvents and use an inert atmosphere (Argon or Nitrogen) throughout the reaction setup.[2][3]
-
Screen Ligands: If coupling at the less reactive chloro- position is desired, switch to a more active catalytic system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1][4]
-
Optimize Reaction Conditions:
-
Base: Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can significantly impact the yield.[5]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used.[2]
-
Temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions.
-
-
Check Reagent Quality: Use fresh or properly stored boronic acid and purified iodo-chloropyridine.
-
Problem 2: Poor Regioselectivity (Coupling at the Undesired Position)
-
Possible Causes:
-
Inherent Reactivity: The C-I bond is inherently more reactive than the C-Cl bond, leading to preferential coupling at the iodo position under standard conditions.[6]
-
Inappropriate Ligand: The ligand is a key determinant of regioselectivity. A non-selective ligand will likely favor coupling at the more reactive C-I bond.[6][7]
-
-
Troubleshooting Steps:
-
Ligand Selection for C-I Coupling (Kinetic Product):
-
Standard phosphine ligands like PPh₃ are often sufficient to achieve selective coupling at the more reactive iodo position.[8]
-
-
Ligand Selection for C-Cl Coupling (Thermodynamic or Ligand-Controlled Product):
-
Systematic Screening: To optimize selectivity, systematically vary the ligand, palladium precursor, base, and solvent.
-
Problem 3: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
-
Possible Causes:
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.
-
Suboptimal Base/Solvent: Certain base and solvent combinations can favor the decomposition of the boronic acid (protodeboronation).
-
Slow Transmetalation: If the transfer of the aryl group from the boron to the palladium is slow, side reactions can become more prevalent.
-
-
Troubleshooting Steps:
-
Degas Thoroughly: Ensure all reagents and solvents are properly degassed.
-
Optimize Base: Use a base that is strong enough to promote transmetalation but does not cause significant degradation of the boronic acid. Anhydrous conditions can sometimes mitigate protodeboronation.
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which position on an iodo-chloropyridine is generally more reactive in a Suzuki coupling?
A1: The carbon-iodine (C-I) bond is weaker and therefore more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine (C-Cl) bond.[6] Consequently, Suzuki coupling will preferentially occur at the iodo-substituted position under standard conditions.
Q2: How can I achieve selective Suzuki coupling at the chlorine position of an iodo-chloropyridine?
A2: To achieve selective coupling at the less reactive chloro position, you need to use a catalytic system that can overcome the inherent reactivity difference. This is typically achieved by employing bulky and electron-rich phosphine ligands, such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[7][9] These ligands can promote the oxidative addition at the stronger C-Cl bond.
Q3: What is the role of the ligand in controlling regioselectivity?
A3: The ligand plays a crucial role in the oxidative addition step of the catalytic cycle. The steric and electronic properties of the ligand influence which carbon-halogen bond of the iodo-chloropyridine preferentially reacts with the palladium catalyst. Bulky, electron-donating ligands can sterically hinder the approach to the more accessible C-I bond and electronically favor the activation of the C-Cl bond.[6]
Q4: Besides the ligand, what other factors influence regioselectivity?
A4: While the ligand is a primary factor, other reaction parameters such as the palladium precursor, base, solvent, and temperature can also influence the regioselectivity of the coupling reaction. A systematic optimization of these parameters is often necessary to achieve the desired outcome.
Q5: What are some common side reactions in the Suzuki coupling of iodo-chloropyridines and how can I minimize them?
A5: Common side reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). To minimize these, ensure the reaction is performed under a strict inert atmosphere to prevent oxygen-induced homocoupling. Using anhydrous solvents and carefully selecting the base can help reduce protodeboronation. The use of more stable boronic esters (e.g., pinacol esters) can also be beneficial.
Data Presentation
The choice of ligand is critical for controlling the regioselectivity of the Suzuki coupling on iodo-chloropyridines. The following table summarizes the general trends in regioselectivity observed with different classes of ligands.
| Ligand Class | Typical Ligand Examples | Predominant Coupling Position | Notes |
| Simple Phosphines | PPh₃, PCy₃ | C-I | These ligands generally favor coupling at the more reactive iodo position due to kinetic control.[8] |
| Buchwald Ligands | SPhos, XPhos, RuPhos | C-Cl (often) | These bulky, electron-rich ligands can override the inherent reactivity and promote coupling at the less reactive chloro position.[4][7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr, IMes | C-Cl (often) | Similar to Buchwald ligands, NHCs are highly active and can facilitate the challenging oxidative addition to the C-Cl bond.[9] |
| Bidentate Phosphines | dppf, Xantphos | C-I or C-Cl | The selectivity can be dependent on the specific ligand and reaction conditions. |
Note: The actual regioselectivity can be influenced by the specific iodo-chloropyridine isomer, the boronic acid partner, and the reaction conditions. The information in this table should be used as a general guideline.
Experimental Protocols
The following are generalized protocols for the regioselective Suzuki coupling of an iodo-chloropyridine. These should be optimized for specific substrates.
Protocol 1: Selective Suzuki Coupling at the Iodine Position
This protocol is designed to favor coupling at the more reactive C-I bond.
-
Materials:
-
Iodo-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the iodo-chloropyridine, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective Suzuki Coupling at the Chlorine Position
This protocol employs a more active catalytic system to target the less reactive C-Cl bond.
-
Materials:
-
Iodo-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
K₃PO₄ (2.5 equiv)
-
Anhydrous, degassed toluene
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the iodo-chloropyridine, arylboronic acid, and K₃PO₄ to a dry Schlenk tube.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the Schlenk tube containing the reagents.
-
Add the remaining degassed toluene to the reaction mixture.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the Suzuki coupling of iodo-chloropyridines.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Decision tree for ligand selection based on desired regioselectivity.
Caption: A general workflow for troubleshooting common issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Deactivation in Reactions with 6-Chloro-2-iodopyridin-3-amine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving the versatile building block, 6-Chloro-2-iodopyridin-3-amine. The inherent properties of this substrate, particularly the presence of a pyridine nitrogen and an amine group, can lead to catalyst inhibition and reduced reaction efficiency.[1][2] This guide offers solutions to common problems in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound stalling or giving low yields?
A1: Low yields or stalled reactions with this substrate are frequently linked to catalyst deactivation. The primary causes include poisoning of the catalyst's active sites by the pyridine nitrogen or amine group, formation of inactive palladium black, degradation of ligands, or the presence of impurities in the reaction mixture.[3][4] The pyridine nitrogen can coordinate strongly to the palladium center, forming an inactive complex and halting the catalytic cycle.[4][5]
Q2: How exactly do the functional groups on this compound contribute to catalyst deactivation?
A2: Both the pyridine ring's nitrogen atom and the exocyclic amine group can act as Lewis bases and bind to the electron-deficient palladium catalyst.[2] This coordination can be particularly problematic for the active Pd(0) species, effectively sequestering it from the catalytic cycle and preventing the crucial oxidative addition step.[5] This inhibitory effect is a well-documented challenge when working with nitrogen-containing heterocycles.[2][4]
Q3: I'm observing a black precipitate in my reaction. What is it and should I be concerned?
A3: The black precipitate is typically palladium black, which consists of agglomerated, insoluble, and catalytically inactive palladium nanoparticles.[3][4] While the appearance of some black solid is common in many successful coupling reactions, rapid and extensive precipitation, especially early in the reaction, often indicates poor catalyst stability and is correlated with incomplete conversion.[6] This agglomeration, which can be accelerated by high temperatures or insufficient ligand coordination, reduces the catalyst's active surface area.[4]
Q4: My reaction is producing significant dehalogenated (hydrodehalogenation) or homocoupled side products. What is causing this?
A4: These side reactions are often competitive with the desired cross-coupling and can be promoted by suboptimal conditions.
-
Dehalogenation: This occurs when the halogen on the pyridine ring is replaced by a hydrogen atom. A common mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from reactions with the base, solvent, or trace water.[7]
-
Homocoupling: This is the self-coupling of the organometallic reagent (e.g., boronic acid in a Suzuki reaction). It is often caused by the presence of oxygen in the reaction mixture.[4] Using a pre-catalyst that is slow to generate the active Pd(0) species can also sometimes lead to homocoupling.[5]
Q5: Which starting material halide, the chloro or the iodo, is more reactive, and how does this affect my experiment?
A5: The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive in the oxidative addition step of the catalytic cycle than the carbon-chlorine (C-Cl) bond.[6][7] This means that under carefully controlled conditions, it is possible to selectively perform a cross-coupling reaction at the 2-iodo position while leaving the 6-chloro position intact for subsequent functionalization. However, the higher reactivity of the iodide also makes it more susceptible to side reactions like dehalogenation.[7]
Troubleshooting Guides
Issue: Low or No Conversion
| Potential Cause | Diagnostic Check | Recommended Solution(s) |
| Catalyst Poisoning | Reaction stalls before completion; no obvious precipitate. | 1. Purify Reagents: Use high-purity, anhydrous, and degassed solvents and reagents.[3] 2. Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the catalyst and shield it from coordination by the substrate. 3. Run a Diagnostic Test: Perform a control reaction with ultra-pure materials to confirm if impurities are the issue (see Protocol 3).[3] |
| Inefficient Oxidative Addition | Reaction is sluggish, particularly if targeting the C-Cl bond. | 1. Increase Temperature: Cautiously increase the reaction temperature in 10-20 °C increments, monitoring for any signs of decomposition.[5] 2. Use a More Active Catalyst System: Employ a pre-catalyst known for high activity with aryl chlorides, often involving a highly electron-rich ligand.[6] |
| Poor Transmetalation (Suzuki Coupling) | Starting materials are consumed slowly; potential for protodeboronation. | 1. Screen Bases: The choice of base is critical. Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[5] 2. Check Boronic Acid Quality: Ensure the boronic acid or its ester is pure and has not degraded during storage.[5] |
| Catalyst Agglomeration | A black precipitate (palladium black) forms quickly. | 1. Optimize Ligand/Palladium Ratio: Ensure an adequate amount of a stabilizing ligand is present. 2. Lower Temperature: If possible, running the reaction at a lower temperature for a longer duration can sometimes prevent agglomeration.[4] |
Data Presentation: Catalyst & Base Selection
Optimizing the catalyst system and base is crucial for overcoming deactivation and achieving high yields. The following tables summarize literature data for related substrates.
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling with Chloro-aminopyridine Analogues
| Pd Source / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 18 | 70-90 |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 120 (MW) | 0.17 | ~80 |
| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | Overnight | Moderate |
(Data adapted from a comparative guide for related chloropyridine substrates to illustrate common starting points for optimization.)[1]
Table 2: Effect of Base on Suzuki-Miyaura Coupling Yield with a Pyridine Substrate
| Ligand (1.5 mol%) | Base (2.0 equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| SPhos | Cs₂CO₃ | Toluene | 110 | 12 | 91 |
| XPhos | K₂CO₃ | Toluene | 110 | 24 | 65 |
| XPhos | K₃PO₄ | Toluene | 110 | 18 | 82 |
| RuPhos | Cs₂CO₃ | Dioxane | 100 | 10 | 94 |
(This data highlights the significant impact of base selection on reaction outcome.)[5]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired boronic acid or ester (1.2 mmol), the base (e.g., K₃PO₄, 2.0 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the ligand (e.g., SPhos, 0.022 mmol).[5]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.[8]
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.[1]
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.[7]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Catalyst Pre-formation (in a glovebox or under inert gas): To a dry Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.5-2.5 equiv).[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) and stir for several minutes.[1]
-
Reagent Addition: Add this compound (1.0 equiv) and the coupling amine (1.2-1.5 equiv) to the mixture.[1]
-
Reaction: Heat the reaction mixture to the optimal temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: Follow a standard aqueous work-up and purify the product by column chromatography.
Protocol 3: Diagnostic Test for Catalyst Poisoning from Reagents/Solvents
This protocol helps determine if impurities in your starting materials are poisoning the catalyst.[3]
-
Baseline Reaction: Run the cross-coupling reaction under your standard, optimized conditions using your current batches of reagents and solvents. Carefully record the final yield and reaction profile (e.g., conversion over time).
-
High-Purity Reaction: Meticulously repeat the reaction. This time, use reagents and solvents of the highest available purity. Use freshly opened, anhydrous, degassed solvents. If possible, recrystallize solid reagents like the amine and base.
-
Comparison: If the high-purity reaction shows a significantly improved yield or a faster reaction rate compared to the baseline, it strongly suggests that one or more of your standard reagents or solvents contain catalyst-poisoning impurities.[3]
Visual Guides: Pathways and Troubleshooting
The following diagrams illustrate the catalytic cycle, a key deactivation pathway, and a logical workflow for troubleshooting common issues.
References
Technical Support Center: Scaling Up Purification of 6-Chloro-2-iodopyridin-3-amine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and strategies for scaling up the purification of 6-Chloro-2-iodopyridin-3-amine. Below, you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues encountered during purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for purifying this compound on a laboratory scale?
A1: The two most effective and commonly used purification techniques for this compound and its derivatives are column chromatography and recrystallization.[1][2] The choice between these methods typically depends on the impurity profile and the scale of the reaction.[1] For many pyridine derivatives, a combination of these techniques may be necessary to achieve high purity.
Q2: What are the most common impurities encountered in the synthesis of this compound?
-
Starting materials: Unreacted precursors.
-
Isomeric byproducts: Formation of other positional isomers.
-
Over-reaction products: Di-substituted products from excessive reaction.
-
Hydrolysis products: Formation of corresponding hydroxypyridines due to residual water.
-
Solvent adducts: Residual solvents from the reaction or workup.
-
Reagent-derived impurities: Byproducts from the aminating or halogenating agents used.[1]
Q3: How can I effectively monitor the purity of my this compound fractions during purification?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for determining the purity of pyridine derivatives.[1] Thin-Layer Chromatography (TLC) is also an essential tool for monitoring the progress of column chromatography and for the initial selection of a suitable mobile phase.
Troubleshooting Guides
Column Chromatography
Q4: My aminopyridine compound is showing significant tailing on the silica gel column. How can this be resolved when scaling up?
A4: Tailing is a common issue when purifying basic compounds like aminopyridines on acidic silica gel. This is due to strong interactions between the basic amine and the acidic silanol groups on the silica surface. To mitigate this, especially during scale-up, you can add a small amount (typically 0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[2] This will help to neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.
Q5: What is a good starting point for a mobile phase for the column chromatography of this compound?
A5: A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like petroleum ether (or hexanes) and a polar solvent like ethyl acetate.[1][3] For a positional isomer, 6-chloro-4-iodopyridin-3-amine, a mobile phase of 10% ethyl acetate in petroleum ether has been used successfully.[3] It is recommended to first determine the optimal solvent ratio using TLC to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[1]
Q6: I am not getting good separation of my product from a closely eluting impurity. What can I do?
A6: If you are facing poor separation, consider the following troubleshooting steps:
-
Optimize the mobile phase: Perform a more thorough solvent screen using TLC with different solvent systems to improve the separation factor between your product and the impurity.
-
Use a gradient elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution where the polarity of the mobile phase is gradually increased can often improve the resolution of closely eluting compounds.
-
Reduce the load: Overloading the column is a common reason for poor separation. Reduce the amount of crude material loaded onto the column.
-
Consider a different stationary phase: If silica gel is not providing adequate separation, you could explore other stationary phases such as alumina or consider reversed-phase chromatography.
Recrystallization
Q7: My this compound product is "oiling out" instead of crystallizing. What should I do?
A7: "Oiling out" can occur for several reasons. Here are some solutions to try:
-
Increase the concentration: You may have used too much solvent. Try evaporating some of the solvent to achieve a more saturated solution.
-
Slow down the cooling process: Rapid cooling can favor oil formation over crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled solution can induce crystallization.
-
Re-evaluate your solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. A solvent screen with small amounts of your product is recommended.
Quantitative Data
The following table summarizes purification data for a closely related isomer, which can serve as a benchmark for the purification of this compound.
| Compound Name | Purification Method | Scale | Mobile Phase / Solvent | Yield (%) | Purity (%) | Reference |
| 6-Chloro-4-iodopyridin-3-amine | Silica Gel Column Chromatography | 6.6 g | 10% Ethyl Acetate in Petroleum Ether | 93 | >95 (by NMR) | [3] |
Experimental Protocols
Protocol 1: Laboratory-Scale Column Chromatography Purification
This protocol is adapted from the purification of a positional isomer and can be a good starting point for this compound.
-
Mobile Phase Preparation: Prepare a mobile phase of 10% ethyl acetate in petroleum ether. Add 0.5% (v/v) of triethylamine to the mobile phase to minimize tailing.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack a glass column of appropriate size for the amount of crude material.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the packed column.
-
Elution: Begin elution with the prepared mobile phase, maintaining a consistent flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified product.
Visualization
Experimental Workflow for Scaling Up Purification
Caption: A logical workflow for scaling up the purification of this compound.
References
Technical Support Center: Reaction Monitoring of 6-Chloro-2-iodopyridin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues while monitoring reactions involving 6-Chloro-2-iodopyridin-3-amine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you diagnose and resolve common problems.
Question 1: I am observing poor peak shape, specifically peak tailing, for this compound. What are the potential causes and solutions?
Answer:
Peak tailing for amine-containing compounds like this compound is often caused by secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based column packing. Column overloading can also lead to distorted peak shapes.[1]
Potential Solutions:
-
Mobile Phase Modification: Add a buffer or an acidic modifier to your mobile phase.[1] Using 0.1% formic acid in both the aqueous and organic mobile phases can protonate the analyte, minimizing interactions with the stationary phase.[2] For particularly stubborn tailing, using ammonium formate as a buffer can be more effective.[1]
-
Column Selection: If mobile phase modification is insufficient, consider using a column with a different stationary phase, such as one with end-capping to reduce available silanol groups, or a different chemistry like Pentafluorophenyl (PFP).[2]
-
Reduce Injection Mass: To rule out column overloading, try diluting your sample or decreasing the injection volume.[1]
-
System Check: Ensure your column is not degraded or contaminated. Flushing the column or replacing it if it's old may be necessary.[1]
Question 2: My mass spectrum shows multiple unexpected peaks or masses for my compound. What is happening?
Answer:
The presence of multiple unexpected ions for a single compound in LC-MS is a common issue that can arise from in-source fragmentation, the formation of adducts, or the natural isotopic distribution of your molecule. For this compound, all three are likely contributors.
Common Causes and Identification:
-
In-Source Fragmentation (ISF): The bond between the pyridine ring and the iodine atom is relatively weak and can break under the energetic conditions of the ion source.[3][4] This is a very common phenomenon for many molecules analyzed by LC-MS.[5]
-
Adduct Formation: The nitrogen atoms in the pyridine ring and the amine group are sites where molecules from the mobile phase or contaminants can attach, forming adduct ions.[7][8]
-
Identification: Look for masses corresponding to your compound plus the mass of common adducts like sodium ([M+Na]⁺), potassium ([M+K]⁺), or mobile phase components like acetonitrile ([M+ACN+H]⁺).[8]
-
Solution: Use high-purity, LC-MS grade solvents and fresh mobile phases to minimize sodium and potassium adducts.[1][6][9] If adducts persist, their consistent presence can sometimes be used for confirmation of the molecular weight.
-
-
Isotopic Peaks: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio of abundance.
-
Identification: Your mass spectrum should show a characteristic isotopic pattern for any chlorine-containing ion. You will see the main peak (M) and a smaller peak at M+2 with roughly one-third the intensity.[4] This pattern is a key indicator for confirming the presence of your chlorinated compound.
-
Question 3: The signal intensity for my analyte is low, variable, or has disappeared entirely. How can I troubleshoot this?
Answer:
Low or inconsistent signal intensity can be frustrating and may stem from issues with the sample, the liquid chromatography separation, or the mass spectrometer settings.
Troubleshooting Steps:
-
Check for Ion Suppression: Components in your reaction mixture (matrix effects) can interfere with the ionization of your analyte, suppressing its signal.[6][9][10] Consider diluting the sample or implementing a sample cleanup step (e.g., solid-phase extraction) to remove interfering substances.
-
Optimize MS Settings: Ensure the mass spectrometer is properly tuned and calibrated.[6] Systematically optimize ion source parameters, including gas flows (nebulizer, drying gas), source temperatures, and voltages to maximize the signal for your specific compound.[6] Check that the probe is positioned correctly relative to the orifice.[6]
-
Verify LC Conditions: Confirm that the mobile phase composition is correct and that the pumps are delivering a stable flow rate.[6] Air bubbles in the system can cause pressure fluctuations and inconsistent results; purging the system may be necessary.[6][10] Ensure the correct column is installed and the temperature is set appropriately.
-
Assess Sample Stability: Aromatic amines can degrade over time or under certain conditions.[11] Prepare fresh samples and standards to rule out degradation as the cause of signal loss.[1][6]
-
Confirm Elution: If you are using scheduled multiple reaction monitoring (MRM), ensure the retention time of your analyte has not shifted outside of the acquisition window. It is good practice to acquire data across the full runtime to check for significant retention time shifts.[6]
Quantitative Data Summary
For quick identification of expected ions in your mass spectrum, refer to the table below. The molecular weight of this compound is 254.46 g/mol .
| Ion Description | Formula | Expected m/z (Monoisotopic) | Notes |
| Protonated Molecule | [C₅H₄ClIN₂ + H]⁺ | 255.92 | The primary target ion in positive ESI mode. |
| Sodium Adduct | [C₅H₄ClIN₂ + Na]⁺ | 277.90 | Common adduct from glassware or solvent impurities.[8][12] |
| Potassium Adduct | [C₅H₄ClIN₂ + K]⁺ | 293.88 | Common adduct from glassware or solvent impurities.[12] |
| Acetonitrile Adduct | [C₅H₄ClIN₂ + C₂H₃N + H]⁺ | 296.95 | Forms when acetonitrile is used as the organic mobile phase. |
| In-Source Fragment | [C₅H₄ClN₂ + H]⁺ | 128.98 | Corresponds to the neutral loss of iodine (126.90 Da). A very likely fragment. |
Experimental Protocols
Recommended Starting LC-MS Method
This protocol provides a robust starting point for monitoring reactions involving this compound. Optimization will likely be required based on your specific reaction mixture and instrument.
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (e.g., m/z 100-500) to identify all ions. |
| Source Settings | Tune gas flows, temperatures, and voltages to maximize the [M+H]⁺ ion at m/z 255.92. |
Visualizations
The following diagrams illustrate key troubleshooting and chemical pathways relevant to the LC-MS analysis of this compound.
Caption: A workflow for troubleshooting common LC-MS issues.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 9. chromacademy.com [chromacademy.com]
- 10. zefsci.com [zefsci.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the 1H NMR Spectrum of 6-Chloro-2-iodopyridin-3-amine and Its Analogs
For Immediate Release
[City, State] – [Date] – In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with substituted pyridines, a key class of heterocyclic compounds in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides a comprehensive comparison of the ¹H NMR spectrum of 6-Chloro-2-iodopyridin-3-amine, a valuable building block, with its structurally related alternatives. The supporting data and experimental protocols furnished herein offer a practical framework for the unambiguous identification and characterization of these molecules.
While a definitive, publicly available ¹H NMR spectrum for this compound remains elusive, a detailed analysis of its isomers and analogs allows for a robust prediction of its spectral features. This comparison serves as a valuable resource for researchers in confirming the identity and purity of their synthesized compounds.
Comparative ¹H NMR Data
The following table summarizes the experimental ¹H NMR spectral data for this compound and its selected alternatives. The data is presented to facilitate a clear comparison of chemical shifts (δ), signal multiplicities, and coupling constants (J).
| Compound | H-2 (δ, mult, J) | H-4 (δ, mult, J) | H-5 (δ, mult, J) | -NH₂ (δ, mult) | Solvent |
| This compound (Predicted) | - | d, J ≈ 8.0 Hz | d, J ≈ 8.0 Hz | br s | CDCl₃ |
| 6-Chloro-4-iodopyridin-3-amine[1][2] | s | - | s | br s | CDCl₃ |
| 6-Chloropyridin-3-amine[3][4] | 8.05, d, J=2.8 Hz | 7.05, dd, J=8.4, 2.8 Hz | 7.15, d, J=8.4 Hz | 3.75, s | CDCl₃ |
| 2-Amino-3,5-dichloropyridine[5] | - | 7.501, d, J=2.2 Hz | - | 4.9, br s | CDCl₃ |
| 2,6-Dichloropyridin-3-amine | - | 7.63, d, J=8.3 Hz | 6.80, d, J=8.3 Hz | 4.15, br s | CDCl₃ |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for the acquisition of ¹H NMR spectra is crucial for data reproducibility and comparison.
1. Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
To ensure a clean spectrum, filter the solution through a pipette with a glass wool plug into a 5 mm NMR tube.[6]
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be added.[7]
2. NMR Data Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.[8]
-
A standard one-pulse experiment is used to acquire the spectrum.
-
The spectral data is then processed, which includes Fourier transformation, phase correction, and baseline correction.
Structural and Spectral Relationships
The substitution pattern on the pyridine ring significantly influences the chemical shifts and coupling patterns of the aromatic protons. The following diagram illustrates the logical relationship between the structure of this compound and its expected ¹H NMR signals.
References
- 1. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. 6-CHLORO-4-IODOPYRIDIN-3-AMINE | 351227-42-4 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-3,5-dichloropyridine(4214-74-8) 1H NMR [m.chemicalbook.com]
- 6. research.reading.ac.uk [research.reading.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]
Comparative Analysis of 13C NMR Assignments for 6-Chloro-2-iodopyridin-3-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison for Accurate Structural Elucidation
In the synthesis and characterization of novel heterocyclic compounds, unambiguous structural verification is paramount. Minor positional changes of substituents on an aromatic ring can lead to significant differences in chemical properties and biological activity. This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-Chloro-2-iodopyridin-3-amine, alongside predicted and experimental data for structurally related isomers. This information is intended to aid researchers in the accurate assignment of ¹³C NMR spectra and confident structural determination of substituted pyridines.
Comparison of ¹³C NMR Chemical Shifts
The ¹³C NMR chemical shifts are highly sensitive to the electronic environment of each carbon atom in a molecule. The positions of the electron-donating amino group (-NH₂) and the electron-withdrawing halogen substituents (-Cl and -I) significantly influence the shielding and deshielding of the pyridine ring carbons. The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and its isomers, along with experimental data for a related compound, 2-Amino-5-chloropyridine, for a comprehensive comparison.
| Carbon Position | This compound (Predicted) | 6-chloro-3-iodopyridin-2-amine (Predicted) | 2-chloro-6-iodopyridin-3-amine (Predicted) | 6-bromo-2-iodopyridin-3-amine (Predicted) | 2-Amino-5-chloropyridine (Experimental)[1] |
| C2 | 89.9 ppm | 159.2 ppm | 151.0 ppm | 116.9 ppm | 157.9 ppm |
| C3 | 145.8 ppm | 83.6 ppm | 124.6 ppm | 145.4 ppm | 108.9 ppm |
| C4 | 125.1 ppm | 142.1 ppm | 149.6 ppm | 125.1 ppm | 137.9 ppm |
| C5 | 141.2 ppm | 110.1 ppm | 121.2 ppm | 141.9 ppm | 124.3 ppm |
| C6 | 151.3 ppm | 150.8 ppm | 93.3 ppm | 152.0 ppm | 145.4 ppm |
Predicted chemical shifts were obtained using the online NMR prediction tool at --INVALID-LINK--. Experimental data for 2-Amino-5-chloropyridine was sourced from PubChem.
Experimental Protocols
General Procedure for ¹³C NMR Spectroscopy
A standard protocol for the acquisition of a proton-decoupled ¹³C NMR spectrum is outlined below.
1. Sample Preparation:
-
Weigh approximately 20-50 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the expected signals of the analyte.
-
Transfer the solution to a clean 5 mm NMR tube. Ensure the solution is free of any solid particles by filtering it through a small plug of cotton or glass wool in a Pasteur pipette if necessary.
2. NMR Instrument Setup:
-
The ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve optimal homogeneity.
3. Data Acquisition:
-
A standard pulse sequence for a proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is used.
-
Key acquisition parameters include:
-
Spectral Width: Approximately 200-250 ppm.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: Approximately 1-2 seconds.
-
-
The probe is tuned and matched for the ¹³C frequency.
4. Data Processing:
-
The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.
-
Fourier transformation is applied to the processed FID.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
Structure-Spectra Correlation
The following diagram illustrates the structures of the compared compounds and highlights the influence of substituent positions on the ¹³C NMR chemical shifts. The variation in chemical shifts, particularly for the carbons directly attached to the substituents (C2, C3, and C6) and the ortho/para carbons, serves as a key diagnostic tool for distinguishing between these isomers.
Figure 1. Comparison of ¹³C NMR chemical shifts for this compound and related isomers.
References
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 6-Chloro-2-iodopyridin-3-amine
For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering profound insights into a molecule's composition and fragmentation behavior. This guide provides a comparative analysis of the predicted mass spectrometry fragmentation of 6-Chloro-2-iodopyridin-3-amine, drawing parallels with related, experimentally characterized compounds to illuminate its likely fragmentation pathways.
Predicted Fragmentation Profile of this compound
The molecular structure of this compound incorporates three key substituents—a chloro group, an iodo group, and an amino group—each influencing the fragmentation cascade. Under electron ionization, the initial event is the removal of an electron to form a molecular ion (M⁺). The subsequent fragmentation is dictated by the relative stability of the resulting fragments, which is influenced by the nature of the substituents and their positions on the pyridine ring.
The fragmentation of halogenated aromatic compounds is often characterized by the loss of halogen radicals. Given the relative bond strengths (C-I < C-Cl), the initial loss of an iodine radical is a highly probable event. The presence of the amino group can also direct fragmentation through pathways involving the loss of ammonia or related species.
Comparative Fragmentation Analysis
To build a predictive model for the fragmentation of this compound, we can analyze the known fragmentation patterns of simpler, related molecules.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Observed Fragmentation Pathways |
| 3-Aminopyridine | 94 | 67, 40 | Loss of HCN, followed by loss of C2H2.[1][2] |
| 6-Chloropyridin-3-amine | 128/130 (M⁺, ~3:1 ratio) | 93, 66 | Initial loss of a chlorine radical, followed by fragmentation of the aminopyridine ring.[3][4] |
| Predicted: this compound | 254/256 (M⁺, ~3:1 ratio) | 127/129, 100/102, 92 | Predicted initial loss of an iodine radical, followed by loss of a chlorine radical or HCN. |
Proposed Fragmentation Pathways
The following diagrams, rendered in DOT language, illustrate the predicted fragmentation pathways for this compound and its comparison with 6-Chloropyridin-3-amine.
Experimental Protocols
For researchers seeking to experimentally verify the fragmentation of this compound, the following protocol, adapted from established methods for similar compounds, is recommended.[3][4]
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Further dilute the solution to a final concentration of approximately 10-50 µg/mL.
2. Mass Spectrometry Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is recommended. Alternatively, direct infusion into an EI source can be used.
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[3][5]
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragment ions.
3. Data Analysis:
-
Identify the molecular ion peak (M⁺). The presence of chlorine will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M⁺ peak.
-
Analyze the fragmentation pattern, identifying major fragment ions and their corresponding neutral losses.
-
Compare the obtained spectrum with the predicted fragmentation pathways and the spectra of related compounds.
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.
By following these comparative and predictive methodologies, researchers can gain significant insights into the mass spectrometric behavior of this compound, facilitating its confident identification and characterization in complex research and development settings.
References
Comparative Infrared Spectroscopy Analysis of 6-Chloro-2-iodopyridin-3-amine and Related Pyridine Derivatives
For Immediate Release
This guide provides a comparative analysis of the infrared (IR) spectroscopy data for 6-Chloro-2-iodopyridin-3-amine and structurally related compounds. Intended for researchers, scientists, and professionals in drug development, this document offers a reference for characterizing substituted pyridine compounds. The inclusion of detailed experimental protocols and a visual representation of substituent effects aims to support the synthesis and identification of these molecules.
Comparative Analysis of IR Spectroscopic Data
The following table summarizes the key IR absorption bands for this compound and its analogues. The data for the target compound is predicted based on the expected electronic and vibrational effects of the chloro, iodo, and amino substituents on the pyridine ring. The comparative data is sourced from experimental spectra of related molecules.
| Functional Group | This compound (Predicted) | 6-Chloropyridin-3-amine[1] | 3-Aminopyridine[2][3][4][5] | 2-Amino-6-chloropyridine[6][7] | 2-Iodopyridine[8][9][10] |
| N-H Stretch (Amine) | 3450-3300 cm⁻¹ (asymmetric & symmetric) | 3420, 3315 cm⁻¹ | ~3410, 3320 cm⁻¹ | ~3440, 3320 cm⁻¹ | N/A |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ | 3080 cm⁻¹ | ~3050 cm⁻¹ | ~3070 cm⁻¹ | ~3040 cm⁻¹ |
| N-H Bend (Amine) | ~1620 cm⁻¹ | 1620 cm⁻¹ | ~1610 cm⁻¹ | ~1630 cm⁻¹ | N/A |
| C=C & C=N Ring Stretch | 1580-1450 cm⁻¹ | 1580, 1470 cm⁻¹ | ~1590, 1480 cm⁻¹ | ~1580, 1460 cm⁻¹ | ~1570, 1450 cm⁻¹ |
| C-N Stretch (Amine) | ~1300 cm⁻¹ | 1310 cm⁻¹ | ~1320 cm⁻¹ | ~1300 cm⁻¹ | N/A |
| C-Cl Stretch | ~780 cm⁻¹ | ~820 cm⁻¹ | N/A | ~780 cm⁻¹ | N/A |
| C-I Stretch | ~550 cm⁻¹ | N/A | N/A | N/A | ~650 cm⁻¹ |
Experimental Protocol for Infrared Spectroscopy
The following is a generalized procedure for obtaining the FT-IR spectrum of solid pyridine derivatives, adapted from the protocol for 6-Chloropyridin-3-amine.[1]
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, such as a PerkinElmer Spectrum Two, is suitable for this analysis.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, uniform powder is achieved.
-
Transfer the mixture to a pellet press.
-
Apply high pressure to form a translucent pellet.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample holder, which will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
To enhance the signal-to-noise ratio, co-add a minimum of 32 scans.
Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule. Compare the observed wavenumbers with established correlation tables and the comparative data provided above.
Visualizing Substituent Effects on the Pyridine Ring
The following diagram illustrates the logical relationship between the substituents (chloro, iodo, and amino groups) and their expected influence on the electron density and vibrational frequencies of the pyridine ring in this compound.
Caption: Substituent influence on the IR spectrum of a pyridine ring.
References
- 1. benchchem.com [benchchem.com]
- 2. 3-Aminopyridine(462-08-8) IR Spectrum [m.chemicalbook.com]
- 3. 3-Aminopyridine [webbook.nist.gov]
- 4. 3-Aminopyridine [webbook.nist.gov]
- 5. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-6-chloropyridine | C5H5ClN2 | CID 206246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Iodopyridine | C5H4IN | CID 221126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
A Comparative Analysis of the Reactivity of 6-Chloro-2-iodopyridin-3-amine and 2-amino-5-chloropyridine
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides a detailed comparison of the reactivity of two halogenated aminopyridines: 6-Chloro-2-iodopyridin-3-amine and 2-amino-5-chloropyridine. The analysis is supported by experimental data and detailed protocols to assist in making informed decisions for synthetic strategies.
The key difference in the reactivity of these two compounds lies in the nature and position of the halogen substituents on the pyridine ring. In this compound, the presence of a highly reactive C-I bond at the 2-position and a less reactive C-Cl bond at the 6-position offers opportunities for selective functionalization. In contrast, 2-amino-5-chloropyridine possesses a single C-Cl bond, which is generally less reactive than a C-I bond in common cross-coupling reactions.
Chemical Properties and Structure
| Property | This compound | 2-amino-5-chloropyridine |
| Molecular Formula | C5H4ClIN2 | C5H5ClN2 |
| Molecular Weight | 254.46 g/mol | 128.56 g/mol [1] |
| CAS Number | 400777-06-2[2] | 1072-98-6[1] |
| Appearance | Solid | Off-white to light yellow crystalline solid[3] |
| Melting Point | Not readily available | 135-138 °C |
| Boiling Point | Not readily available | 127-128 °C at 11 mmHg |
| Structure | ||
|
|
|
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, is the strength of the carbon-halogen bond. The C-I bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition to the palladium catalyst, which is often the rate-limiting step. The average bond energy of a C-I bond is approximately 240 kJ/mol, whereas the C-Cl bond has an average bond energy of 382 kJ/mol[4]. This difference in bond strength dictates that this compound will be more reactive at the 2-position (C-I) than 2-amino-5-chloropyridine at the 5-position (C-Cl).
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. For this compound, the reaction can be selectively performed at the C-I bond under milder conditions, leaving the C-Cl bond intact for subsequent transformations. In contrast, the coupling of 2-amino-5-chloropyridine requires more forcing conditions, including higher temperatures and more active catalyst systems, due to the stronger C-Cl bond.
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | This compound (at C-I) | 2-amino-5-chloropyridine (at C-Cl) |
| Catalyst | Pd(PPh3)4 | Pd2(dba)3 / bulky phosphine ligand (e.g., SPhos, XPhos)[5] |
| Base | K2CO3, K3PO4 | K3PO4, Cs2CO3[5] |
| Solvent | 1,4-Dioxane/H2O, DMF | Toluene, 1,4-Dioxane[6] |
| Temperature | 80-100 °C | 100-120 °C |
| Typical Yield | High | Moderate to High |
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the C-I bond of this compound is more readily activated than the C-Cl bond of 2-amino-5-chloropyridine. The amination of aryl chlorides is known to be more challenging and often requires specialized, bulky, and electron-rich phosphine ligands to facilitate the difficult oxidative addition step.[7][8]
Table 2: Comparison of Reaction Conditions for Buchwald-Hartwig Amination
| Parameter | This compound (at C-I) | 2-amino-5-chloropyridine (at C-Cl) |
| Catalyst | Pd2(dba)3 / Xantphos | Pd2(dba)3 / RuPhos, BrettPhos[7] |
| Base | NaOt-Bu, K3PO4 | NaOt-Bu, LiHMDS |
| Solvent | Toluene, THF | Toluene, THF |
| Temperature | 80-100 °C | 100-110 °C |
| Typical Yield | High | Moderate to High |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
A reaction vessel is charged with this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv.), and a base (e.g., K2CO3, 2.0-3.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[9] A degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane) and water, is added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9]
General Protocol for Buchwald-Hartwig Amination of 2-amino-5-chloropyridine
In a glovebox or under a stream of inert gas, a dry Schlenk tube is charged with the palladium source (e.g., Pd2(dba)3, 1-2 mol%), a suitable ligand (e.g., RuPhos, 2-4 mol%), and a base (e.g., NaOt-Bu, 1.5-2.5 equiv.).[6] Anhydrous, degassed solvent (e.g., Toluene) is added, and the mixture is stirred for a few minutes to form the active catalyst. 2-amino-5-chloropyridine (1.0 equiv.) and the coupling amine (1.2-1.5 equiv.) are then added to the mixture. The reaction vessel is sealed and heated to 100-110 °C. The reaction progress is monitored by TLC or LC-MS.[10] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and quenched with water. The organic layer is separated, washed with brine, dried, and concentrated. The residue is purified by column chromatography.
Visualizations
Caption: Comparative reactivity based on C-Halogen bond energy.
Caption: A typical experimental workflow for cross-coupling reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
References
- 1. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 2. achmem.com [achmem.com]
- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]
- 4. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Distinguishing Isomers of Iodo-chloropyridinamine by NMR Spectroscopy: A Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is a critical step in the discovery pipeline. Isomeric impurities can significantly impact the biological activity and safety profile of a final compound. This guide provides a comprehensive comparison of iodo-chloropyridinamine isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and definitive tool for structural analysis. By leveraging predicted ¹H and ¹³C NMR data, this guide offers a systematic approach to differentiate these closely related structures.
Introduction to Isomer Differentiation using NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise connectivity of atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of each nucleus are exquisitely sensitive to its local electronic environment. In the case of substituted pyridines, the positions of the iodo, chloro, and amino groups create unique magnetic environments for the remaining protons and carbons on the ring. These differences manifest as distinct patterns in the ¹H and ¹³C NMR spectra, allowing for the confident identification of each isomer.
This guide will focus on a representative set of iodo-chloropyridinamine isomers to illustrate the principles of their differentiation by NMR. The presented data is based on highly accurate prediction algorithms that consider the individual and combined effects of the different substituents on the pyridine ring.
Experimental Protocols
High-quality NMR data is essential for the successful differentiation of isomers. The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of iodo-chloropyridinamine samples.
1. Sample Preparation:
-
Dissolve 5-10 mg of the iodo-chloropyridinamine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparison.
-
Filter the solution into a standard 5 mm NMR tube.
2. NMR Data Acquisition:
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters on a 400 MHz spectrometer:
-
Pulse sequence: zg30
-
Number of scans: 16-64 (signal-to-noise dependent)
-
Spectral width: 12-16 ppm
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters on a 400 MHz spectrometer (100 MHz for ¹³C):
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Spectral width: 200-220 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2 seconds
-
-
-
2D NMR Spectroscopy (for complex cases):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is invaluable for confirming assignments and piecing together the molecular structure.
-
Predicted NMR Data for Iodo-chloropyridinamine Isomers
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for a selection of iodo-chloropyridinamine isomers. These values provide a quantitative basis for distinguishing between them.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Selected Iodo-chloropyridinamine Isomers
| Isomer | H-3 | H-4 | H-5 | H-6 | NH₂ |
| 2-Amino-3-chloro-4-iodopyridine | - | 7.65 | 7.90 | 6.70 | 5.10 |
| 2-Amino-3-chloro-5-iodopyridine | - | 8.05 | - | 7.80 | 5.20 |
| 2-Amino-4-chloro-3-iodopyridine | - | - | 7.95 | 6.65 | 5.15 |
| 2-Amino-4-chloro-5-iodopyridine | 6.80 | - | - | 8.10 | 5.25 |
| 2-Amino-5-chloro-3-iodopyridine | - | 7.85 | - | 8.00 | 5.30 |
| 2-Amino-5-chloro-4-iodopyridine | 6.75 | - | - | 7.90 | 5.20 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Selected Iodo-chloropyridinamine Isomers
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 |
| 2-Amino-3-chloro-4-iodopyridine | 158.5 | 110.0 | 95.0 | 150.0 | 145.0 |
| 2-Amino-3-chloro-5-iodopyridine | 159.0 | 112.5 | 148.0 | 85.0 | 149.5 |
| 2-Amino-4-chloro-3-iodopyridine | 158.0 | 90.0 | 149.0 | 147.0 | 144.0 |
| 2-Amino-4-chloro-5-iodopyridine | 159.5 | 115.0 | 148.5 | 92.0 | 146.0 |
| 2-Amino-5-chloro-3-iodopyridine | 157.5 | 91.5 | 149.5 | 120.0 | 148.0 |
| 2-Amino-5-chloro-4-iodopyridine | 158.0 | 114.0 | 94.0 | 122.0 | 147.5 |
Interpreting the NMR Data for Isomer Identification
The key to distinguishing the isomers lies in a careful analysis of the chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum, and the unique set of signals in the ¹³C NMR spectrum.
-
Number of Aromatic Protons: The number of signals in the aromatic region of the ¹H NMR spectrum immediately indicates the number of protons on the pyridine ring. For a di-substituted aminopyridine, there will be two such protons.
-
Chemical Shifts:
-
Protons and carbons adjacent to the electronegative nitrogen atom (C-2, C-6, H-2, H-6) are generally shifted downfield (higher ppm).
-
The amino group (-NH₂) is an electron-donating group and will cause an upfield shift (lower ppm) of the protons and carbons at the ortho and para positions.
-
The chloro and iodo substituents are electron-withdrawing and deshielding, causing downfield shifts. The magnitude of this effect depends on their position relative to the observed nucleus.
-
-
Coupling Constants (J): The coupling between adjacent protons on the pyridine ring provides crucial information about their relative positions.
-
ortho-coupling (³JHH) is typically in the range of 7-9 Hz.
-
meta-coupling (⁴JHH) is smaller, around 2-3 Hz.
-
para-coupling (⁵JHH) is very small or often not resolved (0-1 Hz).
-
By combining these pieces of information, a logical workflow for isomer identification can be established.
Logical Workflow for Isomer Identification
The following diagram illustrates a systematic approach to distinguishing iodo-chloropyridinamine isomers based on their NMR data.
Caption: A flowchart outlining the systematic process for identifying iodo-chloropyridinamine isomers using NMR spectroscopy.
Conclusion
The differentiation of iodo-chloropyridinamine isomers is readily achievable through a systematic analysis of their ¹H and ¹³C NMR spectra. By carefully examining the number of signals, their chemical shifts, and the proton-proton coupling patterns, and comparing this data to predicted values, researchers can confidently assign the correct structure. In cases of ambiguity or complexity, 2D NMR techniques provide definitive confirmation. This guide provides the foundational knowledge and data to enable scientists in drug development and chemical research to accurately characterize these important synthetic intermediates.
A Comparative Analysis of Suzuki and Stille Coupling for the Functionalization of 6-Chloro-2-iodopyridin-3-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic compounds is a cornerstone of innovation. The functionalization of dihalogenated pyridines, such as 6-Chloro-2-iodopyridin-3-amine, presents a unique synthetic challenge and opportunity, allowing for selective, stepwise elaboration of the pyridine core. This guide provides a comparative analysis of two powerful palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and the Stille coupling, for the selective functionalization at the more reactive 2-iodo position.
Comparative Yield Analysis
The choice between Suzuki and Stille coupling often involves a trade-off between reaction yields, functional group tolerance, and the toxicity and availability of reagents. The following table summarizes typical reaction conditions and expected yields for the selective coupling at the 2-iodo position of this compound based on data for similar substrates.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | Good to Excellent (70-95%) | Excellent (often >90%)[1] |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃[3] | Pd(PPh₃)₄, Pd₂(dba)₃/AsPh₃[4][5] |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos, XPhos)[6] | PPh₃, AsPh₃, P(t-Bu)₃ |
| Base/Additive | K₂CO₃, K₃PO₄, Cs₂CO₃[1] | Additives like CuI or LiCl can accelerate the reaction[1][7] |
| Solvent | DME, Toluene, Dioxane/H₂O[1][8] | DMF, Toluene, Dioxane[1][7] |
| Reagent | Boronic acids/esters[9] | Organostannanes[10] |
| Advantages | Low toxicity of boron reagents, commercially available and diverse boronic acids.[1] | High functional group tolerance, air and moisture stable organostannane reagents.[1][7] |
| Disadvantages | Potential for protodeboronation of the boronic acid.[1] | Toxicity of organotin compounds and difficulty in removing tin byproducts.[1][7][10] |
Experimental Protocols
Detailed methodologies for performing Suzuki and Stille couplings on this compound are outlined below. These protocols are generalized and may require optimization for specific substrates and coupling partners.
Suzuki-Miyaura Coupling Protocol
This procedure is adapted from protocols for the Suzuki coupling of other halogenated pyridines.[11][12]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[11]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).[12]
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 v/v).[11]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Stille Coupling Protocol
This protocol is based on general procedures for Stille couplings of iodo-substituted aromatic compounds.[4][13]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4][13]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[4][13]
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene) to the flask via syringe. Stir the mixture for 5 minutes. Then, add the organostannane reagent (1.1-1.2 equiv.) via syringe.[4]
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-110°C) using an oil bath.[13] Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, the solvent is evaporated. The residue can be purified by column chromatography. To aid in the removal of tin byproducts, the crude product can be washed with a saturated aqueous solution of KF or filtered through silica gel with an eluent containing a small percentage of triethylamine.[7]
Reaction Workflows
The following diagrams illustrate the general experimental workflows for the Suzuki-Miyaura and Stille coupling reactions.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Caption: A typical experimental workflow for Stille coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
Comparative Guide to the Characterization of N-arylated 6-Chloro-2-iodopyridin-3-amine and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for N-arylated 6-chloro-2-iodopyridin-3-amine and its precursors. Due to the limited availability of published data for specific N-arylated derivatives of this compound, this guide presents a combination of experimental data for a closely related isomer and expected data for a representative N-arylated product, N-phenyl-6-chloro-2-iodopyridin-3-amine. The synthesis of this target compound can be achieved through established methods such as the Buchwald-Hartwig amination.
This document offers detailed experimental protocols for both the synthesis and characterization, alongside clearly structured tables summarizing key data points to aid researchers in their synthetic and analytical endeavors.
Comparative Characterization Data
A direct comparison of experimental data for N-arylated this compound with a specific alternative is challenging due to the scarcity of published comprehensive characterization data for the former. However, we can provide a useful comparison between the starting material's isomer, 6-chloro-4-iodopyridin-3-amine, for which some data is available, and the expected data for the N-phenylated target compound. This comparison highlights the spectroscopic changes anticipated upon N-arylation.
Table 1: Comparison of Physicochemical and ¹H NMR Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| 6-Chloro-4-iodopyridin-3-amine[1] | C₅H₄ClIN₂ | 254.46 | Not Reported | 7.81 (s, 1H), 7.60 (s, 1H), 4.13 (br s, 2H) |
| Expected N-phenyl-6-chloro-2-iodopyridin-3-amine | C₁₁H₈ClIN₂ | 330.56 | Not Reported | ~8.1-8.3 (d, 1H), ~7.2-7.5 (m, 5H), ~6.8-7.0 (d, 1H), ~5.8 (br s, 1H, NH) |
Table 2: Expected Spectroscopic Data for N-phenyl-6-chloro-2-iodopyridin-3-amine
| Spectroscopic Technique | Expected Data |
| ¹³C NMR | Aromatic carbons from the pyridine and phenyl rings are expected in the range of 110-160 ppm. |
| Infrared (IR) | N-H stretching vibration around 3300-3400 cm⁻¹, C-N stretching in the 1250-1350 cm⁻¹ region, and characteristic aromatic C-H and C=C bands. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) is expected at m/z 330, with a characteristic isotopic pattern for chlorine (M+2 peak at approximately 32% intensity of M⁺). |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the synthesis and characterization of novel compounds. The following sections provide a generalized procedure for the N-arylation of this compound via the Buchwald-Hartwig amination and standard protocols for spectroscopic analysis.
Synthesis Protocol: Buchwald-Hartwig Amination for N-phenyl-6-chloro-2-iodopyridin-3-amine
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal of an FTIR spectrometer.
-
Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Technique: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.
Visualizing the Workflow and Synthesis
Diagrams created using Graphviz (DOT language) can effectively illustrate the synthetic and analytical processes.
References
A Comparative Guide to Validating the Purity of Synthesized 6-Chloro-2-iodopyridin-3-amine Derivatives
For researchers and professionals in drug development, the purity of synthetic intermediates is paramount to ensuring the safety, efficacy, and reproducibility of final active pharmaceutical ingredients (APIs).[1] 6-Chloro-2-iodopyridin-3-amine and its derivatives are vital building blocks in medicinal chemistry. This guide provides a comparative overview of standard analytical techniques for validating the purity of these synthesized compounds, offering detailed experimental protocols and data presentation formats.
The validation process ensures the absence or minimal presence of impurities such as starting materials, by-products, intermediates, and degradation products.[1] A multi-technique approach is often necessary for comprehensive purity assessment and structural confirmation.[2]
Comparative Analysis of Purity Validation Techniques
The choice of analytical method is critical for accurate purity determination.[3] High-Performance Liquid Chromatography (HPLC) is frequently considered the gold standard due to its precision and versatility in separating complex mixtures.[3] However, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary and often essential information.
Table 1: Comparison of Key Analytical Techniques for Purity Validation
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection. | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information. |
| Primary Use | Purity determination, quantification of impurities, separation of non-volatile and thermally labile compounds.[3][4] | Analysis of residual solvents, volatile impurities, and thermally stable compounds.[3][4] | Definitive structural elucidation, identification of impurities, and quantitative analysis (qNMR).[2] |
| Sensitivity | High (typically ppm levels). | Very High (ppb levels for many analytes). | Lower, but excellent for structural confirmation. |
| Sample Requirements | Soluble in mobile phase. | Volatile and thermally stable. Derivatization may be required for non-volatile samples. | Soluble in a suitable deuterated solvent. |
| Data Output | Chromatogram showing retention time and peak area, used to calculate % purity. | Chromatogram and mass spectrum for each peak, allowing for identification of impurities. | Spectrum showing chemical shifts, integration, and coupling constants for structural assignment. |
| Alternative Compounds | Excellent for comparing the purity profiles of structural analogs like 6-chloropyridin-3-amine and other halogenated pyridines. | Suitable for analogs if they are sufficiently volatile and stable. | Provides a direct comparison of the structural integrity of different derivatives. |
Experimental Protocols
Detailed and reproducible protocols are essential for accurate purity validation. Below are representative methodologies for analyzing a synthesized batch of this compound.
Workflow for Synthesis and Purity Validation
The overall process from synthesis to final purity validation involves several key stages. The crude product obtained after synthesis and initial work-up undergoes purification, typically by column chromatography, before being subjected to a panel of analytical techniques to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed to separate the main compound from potential non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of Acetonitrile.
-
Analysis: Inject 5 µL of the sample. Purity is calculated based on the relative peak area of the main product compared to the total area of all peaks in the chromatogram.
Table 2: Representative HPLC Purity Data
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.52 | 15.8 | 0.45 | Starting Material |
| 2 | 8.91 | 3480.5 | 99.10 | This compound |
| 3 | 10.24 | 19.3 | 0.45 | By-product |
| Total | 3515.6 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for detecting and identifying volatile organic impurities, particularly residual solvents from the synthesis and purification stages.[4]
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 40°C (hold for 3 min), ramp to 250°C at 15°C/min, hold for 5 min.
-
Injector: Split mode (20:1), 250°C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 35 to 500.
-
Sample Preparation: Dissolve approximately 5 mg of the compound in 1 mL of a high-purity solvent not used in the synthesis (e.g., Dichloromethane).
-
Analysis: Inject 1 µL. Identify residual solvents by comparing their retention times and mass spectra to a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure confirmation and can be used to detect impurities that have a different chemical structure from the main compound.[2]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Protocol:
-
Sample Preparation: Dissolve ~5 mg of the compound in ~0.6 mL of Deuterated Chloroform (CDCl₃) or DMSO-d₆.
-
Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
Analysis: The spectrum should correspond to the expected structure of this compound. For example, in CDCl₃, one might expect signals around δ 7.81 (s, 1H), 7.60 (s, 1H), and a broad singlet for the amine protons (e.g., ~4.13 ppm).[5] Peaks not corresponding to the product or the solvent indicate impurities.
-
-
¹³C NMR Protocol:
-
Sample Preparation: Use the same sample as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Analysis: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts provide further structural confirmation.
-
By combining these analytical techniques, researchers can confidently validate the purity and confirm the identity of synthesized this compound derivatives, ensuring the quality and reliability of their subsequent research and development efforts.
References
- 1. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 2. youtube.com [youtube.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
Navigating the Analysis of 6-Chloro-2-iodopyridin-3-amine and Its Derivatives: A Comparative Guide to LC-MS and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel compounds, the robust analysis of intermediates and final products is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the interpretation of 6-Chloro-2-iodopyridin-3-amine and its reaction products, alongside alternative analytical techniques. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in analytical methodology.
This compound is a key building block in medicinal chemistry, offering multiple reactive sites for the synthesis of diverse heterocyclic compounds. The accurate identification and quantification of this starting material and its subsequent products are crucial for reaction monitoring, purity assessment, and structural elucidation. While LC-MS stands out for its sensitivity and specificity, a multi-faceted analytical approach can provide a more complete characterization.
Performance Comparison of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, such as the need for quantitative data, structural confirmation, or high-throughput screening. Below is a comparative overview of LC-MS and other common analytical methods for the analysis of this compound and its derivatives.
| Analytical Technique | Principle | Strengths | Limitations | Applicability for this compound & Products |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis of precursor and fragment ions. | High sensitivity and selectivity; provides molecular weight and structural information; suitable for complex mixtures. | Matrix effects can cause ion suppression; requires expertise for method development and data interpretation. | Excellent for identification and quantification of starting material, intermediates, and final products in reaction mixtures. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection by UV absorbance. | Robust, reproducible, and widely available; excellent for quantitative analysis of major components. | Lower sensitivity than MS; co-eluting impurities can interfere with quantification; provides limited structural information. | Suitable for monitoring reaction progress and assessing the purity of the main product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and thermally stable compounds; provides detailed fragmentation patterns for structural elucidation. | Not suitable for non-volatile or thermally labile compounds; may require derivatization for polar analytes. | Limited applicability for this compound and many of its derivatives due to their likely low volatility. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure and connectivity of atoms. | Unambiguous structure elucidation; non-destructive. | Lower sensitivity than MS; requires larger sample amounts; not ideal for complex mixtures without prior separation. | Essential for the definitive structural confirmation of purified products. |
LC-MS Data Interpretation for this compound and a Potential Product
While specific experimental data for this compound is not widely published, we can predict its LC-MS characteristics based on its structure and the behavior of similar halogenated aromatic amines. Electrospray ionization in positive mode (ESI+) is expected to be the most effective ionization technique.
Predicted LC-MS Data:
| Compound | Structure | Molecular Weight | Predicted [M+H]⁺ (m/z) | Predicted Key Fragment Ions (m/z) |
| This compound | ![]() | 254.45 | 254.9, 256.9 (due to Cl isotopes) | Loss of I (127.9), Loss of Cl (34.9), Loss of NH₂ (16.0) |
| Hypothetical Suzuki Coupling Product (with Phenylboronic Acid) | ![]() | 296.55 | 297.0, 299.0 (due to Cl isotopes) | Loss of Phenyl group (77.1), Loss of Cl (34.9) |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound and its Derivatives
This protocol is a general guideline and should be optimized for the specific analytes and instrumentation.
a) Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
For reaction monitoring, dilute an aliquot of the reaction mixture in the same solvent.
-
Filter the sample through a 0.22 µm syringe filter before injection.
b) LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c) MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
For MS/MS: Select the predicted [M+H]⁺ ion as the precursor and optimize collision energy to obtain characteristic fragment ions.
Alternative Method: HPLC with UV Detection
a) Sample Preparation: As described for LC-MS/MS.
b) HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water (containing 0.1% trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
Visualizing Experimental Workflows and Logical Relationships
To further clarify the analytical process and the chemical transformations of this compound, the following diagrams are provided.
A Comparative Guide to Catalytic Efficiency: C-I vs. C-Cl Bond Activation
For Researchers, Scientists, and Drug Development Professionals
The strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, wherein the activation of a carbon-halogen (C-X) bond is a critical initiating step. The choice of the aryl halide (Ar-X) profoundly impacts reaction efficiency, catalyst selection, and overall process viability. This guide provides an objective, data-driven comparison of the catalytic efficiency for activating aryl iodides (Ar-I) versus aryl chlorides (Ar-Cl), two of the most common substrates in these transformations.
Fundamental Differences: Bond Energy and Reactivity
The disparity in reactivity between C-I and C-Cl bonds is fundamentally rooted in their intrinsic bond properties. The carbon-iodine bond is significantly longer and weaker than the carbon-chlorine bond.[1] This is quantitatively reflected in their respective bond dissociation energies (BDEs), which is the energy required to break the bond homolytically. A lower BDE facilitates the bond-breaking process, which is central to the catalytic cycle.
The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is: Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This trend directly correlates with the decreasing strength of the C-X bond down the halogen group.
Table 1: Comparison of Average Bond Dissociation Energies (BDE)
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Key Characteristics |
| Aryl C-Cl | ~382 - 397 | Stronger, more polar bond, harder to activate.[2] |
| Aryl C-I | ~213 - 240 | Weaker, less polar bond, easier to activate.[2][3] |
This energy difference is critical because the first and often rate-determining step in many cross-coupling catalytic cycles is the oxidative addition of the aryl halide to a low-valent transition metal center, such as Palladium(0).[4][5] The weaker C-I bond undergoes this oxidative addition much more readily, resulting in faster reaction rates and the feasibility of using milder reaction conditions.[1]
The Catalytic Cycle: The Role of Oxidative Addition
The vast majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle. Understanding this cycle is key to appreciating why the C-X bond strength is so influential. The oxidative addition of the Ar-X species to the Pd(0) catalyst initiates the cycle, forming a Pd(II) intermediate. This step involves the formal insertion of the palladium atom into the C-X bond.
Caption: Generalized catalytic cycle for a Pd-catalyzed cross-coupling reaction.
The energy barrier for the oxidative addition step is significantly lower for aryl iodides than for aryl chlorides, directly leading to higher catalytic efficiency under identical conditions.
Quantitative Performance Comparison
Experimental data consistently demonstrates the superior reactivity of aryl iodides. Activating aryl chlorides often requires more forcing conditions, such as higher temperatures, longer reaction times, and more specialized, highly active (and often expensive) catalyst systems, typically employing bulky, electron-rich phosphine ligands.[6]
The following table summarizes representative data from Suzuki-Miyaura coupling reactions, illustrating the performance differences when using an aryl iodide versus an aryl chloride.
Table 2: Performance Data in Suzuki-Miyaura Cross-Coupling
| Aryl Halide | Catalyst System | Conditions | Time (h) | Yield (%) | Reference |
| Aryl Iodides | Pd(OAc)₂ / Ligand-Free | PEG-400, Base, 80-120 °C | 0.5 - 2 | >90% | [7] |
| Aryl Bromides | Pd(OAc)₂ / Ligand-Free | PEG-400, Base, 80-120 °C | 1 - 5 | 85-95% | [7] |
| Aryl Chlorides | Pd(OAc)₂ / PCy₃ | Toluene, Base, Room Temp. | 2 | ~70% | [6] |
| Aryl Chlorides | Pd₂(dba)₃ / P(t-Bu)₃ | Dioxane, Base, 80 °C | 24 | >95% | [6] |
Note: Data is compiled from representative protocols. Direct head-to-head comparisons under identical conditions invariably show faster conversion and higher yields for Ar-I over Ar-Cl.
As the data illustrates, aryl iodides and bromides can often be coupled effectively with simple, or even ligand-free, palladium catalysts in good to excellent yields and short reaction times.[7] In contrast, achieving high yields with aryl chlorides necessitates more sophisticated and highly active catalyst systems, such as those based on tri(tert-butyl)phosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃), which are designed to facilitate the difficult oxidative addition step.[6]
Caption: Logical workflow from bond properties to catalytic efficiency.
Standardized Experimental Protocol
To ensure reproducibility, detailed methodologies are critical. Below is a generalized protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of different aryl halides.
General Procedure for Suzuki-Miyaura Coupling:
-
Reactor Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (Ar-X, 1.0 mmol, 1.0 equiv), the boronic acid partner (1.1-1.5 mmol, 1.1-1.5 equiv), and the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, prepare the catalyst system. Add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and, if required, the phosphine ligand (e.g., PPh₃, P(t-Bu)₃, 0.02-0.10 mmol, 2-10 mol%) to the reaction solvent.
-
Reaction Initiation: Add the degassed solvent (e.g., Toluene, Dioxane, or H₂O, ~0.1-0.5 M concentration relative to Ar-X) to the Schlenk flask containing the solid reagents. Then, add the catalyst solution via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 25-110 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. Characterize the final compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
When comparing Ar-I and Ar-Cl, all other parameters (catalyst, base, solvent, temperature, and concentration) should be held constant to obtain a direct measure of relative reactivity.
Conclusion
The catalytic activation of C-I bonds is demonstrably more efficient than that of C-Cl bonds in cross-coupling reactions. This is a direct consequence of the lower C-I bond dissociation energy, which facilitates the rate-determining oxidative addition step.[1][8] This increased reactivity allows for the use of:
-
Milder reaction temperatures.
-
Shorter reaction times.
-
Lower catalyst loadings.
-
Simpler and less expensive catalyst systems.
While aryl chlorides are often more abundant and cost-effective starting materials, their inertness presents a significant catalytic challenge.[6] The development of highly active catalysts has made their use increasingly practical, but for substrates where both iodide and chloride analogues are available, the iodide will almost invariably provide a more efficient and robust route to the desired product. This guide underscores the importance of considering fundamental bond properties when designing and optimizing synthetic routes in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE [vedantu.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloro-2-iodopyridin-3-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Chloro-2-iodopyridin-3-amine, a halogenated pyridine derivative. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Personal Protective Equipment (PPE) and Handling:
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] |
In case of accidental exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek prompt medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists, seek medical attention.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and the formation of unknown byproducts.
-
Segregation of Waste: this compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[2] Do not mix it with non-halogenated chemical waste, as this can complicate the disposal process and increase costs.[2]
-
Containerization:
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.[2]
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste." To allow for vapor expansion, do not fill containers beyond 80% capacity.[2]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."[1] Do not use abbreviations or chemical formulas. If it is a mixture, list all constituents and their approximate percentages.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong acids.[1][3] Place containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[2]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] Provide them with a copy of the available safety information or Safety Data Sheet (SDS) for a similar compound if a specific one is not available.
Spill and Accidental Release Procedures
In the event of a spill, evacuate all non-essential personnel from the area. While wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the material. For solid spills, avoid the generation of dust.[1]
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.[1] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill, then transfer the absorbent material to a sealed container for disposal.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.[1]
-
Disposal: The collected waste and cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined above.[1] Under no circumstances should this chemical or contaminated materials be allowed to enter drains or waterways.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for 6-Chloro-2-iodopyridin-3-amine
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of 6-Chloro-2-iodopyridin-3-amine (CAS No. 400777-06-2). The following procedures are based on available safety data for structurally similar compounds and general best practices for handling halogenated aromatic amines. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, a conservative approach to handling is strongly advised.
Hazard Summary and Personal Protective Equipment
This compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled. It is also expected to cause skin and serious eye irritation.[1] Strict adherence to personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a flame-retardant lab coat. | Prevents skin contact, which can lead to irritation and absorption of the chemical. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator.[2] | Essential for minimizing the inhalation of harmful dust or vapors, especially when handling the solid compound. |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₅H₄ClIN₂[3][4][5] |
| Molecular Weight | 254.45 g/mol [3][5] |
| Appearance | Solid[5] |
| Purity | 97-98%[3][5] |
| CAS Number | 400777-06-2[3][4][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound from receipt to use in experimental procedures.
-
Preparation and Engineering Controls :
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Before handling, thoroughly review the safety information for similar compounds and have a clear plan for the experiment.
-
-
Personal Protective Equipment (PPE) Donning :
-
Put on all required PPE as specified in the table above before entering the designated handling area.
-
-
Chemical Handling :
-
When handling the solid, avoid creating dust.
-
Carefully weigh and transfer the compound within the fume hood.
-
Keep containers tightly closed when not in use.
-
-
Post-Handling and Cleanup :
-
Decontaminate all surfaces and equipment after use.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Properly remove and dispose of contaminated PPE.
-
Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation :
-
Waste Collection :
-
Solid Waste : Collect unused compound and contaminated materials (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealable, and chemically compatible container.
-
Liquid Waste : Collect solutions containing the compound in a dedicated, leak-proof, and shatter-resistant container labeled "Halogenated Organic Liquid Waste".
-
-
Container Labeling :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard pictograms.
-
-
Final Disposal :
-
Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company.
-
Provide the disposal company with all available safety information.
-
Handling and Disposal Workflow
References
- 1. 800402-06-6 Cas No. | 6-Chloro-3-iodopyridin-2-amine | Apollo [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. 400777-06-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

pyridin-3-amine)


